Product packaging for Dimyristoylphosphatidylcholine(Cat. No.:)

Dimyristoylphosphatidylcholine

Cat. No.: B1235183
M. Wt: 678.9 g/mol
InChI Key: CITHEXJVPOWHKC-UUWRZZSWSA-O
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Description

Significance of Dimyristoylphosphatidylcholine as a Model Membrane Lipid in Biophysics

This compound is a zwitterionic phospholipid with a headgroup containing a positively charged choline (B1196258) group and a negatively charged phosphate (B84403) group, attached to a glycerol (B35011) backbone with two 14-carbon saturated fatty acid chains (myristic acid). This specific structure gives DMPC properties that make it an excellent model for studying biological membranes.

One of the most critical properties of DMPC is its well-characterized phase behavior. frontiersin.org In aqueous dispersions, DMPC bilayers exhibit two distinct phase transitions: a pre-transition (gel to ripple phase) at approximately 14-15°C and a main phase transition (ripple gel phase to liquid-crystalline phase) at around 24°C. frontiersin.orgnih.govdergipark.org.tr This main transition temperature (Tm) is conveniently close to room temperature, making it experimentally accessible for a wide range of biophysical techniques. frontiersin.orgoatext.com Above its Tm, DMPC forms a fluid, disordered (Lα) phase, mimicking the state of most biological membranes. nih.gov Below the Tm, it exists in a more ordered gel (Lβ') phase or a ripple (Pβ') phase. nih.govnih.govnih.gov

The ability to precisely control the phase of the membrane by adjusting the temperature allows researchers to study how membrane fluidity affects various biological processes, such as the function of embedded proteins and the permeability of the membrane to different molecules. nih.gov Furthermore, DMPC's simple and saturated acyl chains create a relatively homogenous and well-defined bilayer, which simplifies the interpretation of experimental data compared to the complex mixtures of lipids found in natural membranes. mdpi.com This simplicity is crucial for isolating and understanding specific molecular interactions.

DMPC is widely used to form various model membrane systems, including:

Liposomes: Spherical vesicles with one or more lipid bilayers, used to study membrane permeability and as drug delivery vehicles. mdpi.comacs.orgnih.gov

Supported Lipid Bilayers (SLBs): Planar bilayers formed on a solid support, ideal for surface-sensitive techniques like atomic force microscopy (AFM) and quartz crystal microbalance. nih.gov

Nanodiscs: Small, discoidal patches of lipid bilayer stabilized by a scaffold protein, which allow for the study of single membrane proteins in a native-like environment.

The physical and mechanical properties of DMPC bilayers have been extensively studied, providing a wealth of baseline data for comparison.

Interactive Data Table: Physical Properties of DMPC Bilayers

PropertyValueConditionsReference(s)
Main Transition Temperature (Tm)~24 °CIn water nih.govavantiresearch.com
Pre-transition Temperature (Tp)~14-15 °CIn water frontiersin.orgnih.gov
Area per Lipid (Lα phase)~50.6 Ų33 mol% cholesterol researchgate.net
Area per Lipid (Lα phase)~45.5 Ų50 mol% cholesterol researchgate.net
Bilayer Thickness (Lα phase)~4.8 nm nih.gov
Bending Rigidity CoefficientDecreases with increasing lipid transition temperature in vesiclesSolid-ordered bilayers nih.gov
Area Compressibility Modulus (K)Increases significantly with cholesterol additionBoth above and below Tm duke.edu

Historical Context and Evolution of this compound Research Applications

The use of DMPC in research parallels the evolution of our understanding of biological membranes. Early research in the 1960s and 1970s established liposomes as valuable models for biological membranes. nih.govnih.gov During this period, synthetic phospholipids (B1166683) like DMPC became crucial for creating reproducible and well-defined model systems.

Initially, DMPC was instrumental in fundamental biophysical studies aimed at characterizing the physical properties of lipid bilayers. Researchers used techniques like differential scanning calorimetry (DSC) to precisely measure its phase transitions and X-ray diffraction to determine its structure. nih.govduke.edu These early studies provided a solid foundation for more complex investigations.

As research progressed, DMPC became a workhorse for studying lipid-protein interactions. nih.govresearchgate.net By incorporating proteins into DMPC bilayers, scientists could investigate how the lipid environment influences protein structure and function. For example, studies with the channel-forming peptide gramicidin (B1672133) A in DMPC bilayers provided detailed insights into how proteins can locally order lipid molecules. nih.gov

The development of advanced analytical techniques further expanded the applications of DMPC. The advent of atomic force microscopy (AFM) allowed for the direct visualization of DMPC bilayers at the nanoscale, revealing details like the characteristic ripple phase. nih.gov Neutron and X-ray scattering techniques have been used to probe the dynamics and structure of DMPC membranes with high resolution. nih.govosti.gov

More recently, DMPC has been employed in more applied research areas. It is a common component in the formulation of liposomal drug delivery systems and has been used in the development of thermosensitive liposomes that release their contents at slightly elevated temperatures. mdpi.comnih.gov Its ability to form stable bilayers has also made it a key component in the development of nanodiscs for studying membrane proteins.

Fundamental Role of Phosphatidylcholines in Membrane Bioresearch

Phosphatidylcholines (PCs) are a major class of phospholipids that are fundamental components of most eukaryotic cell membranes. wikipedia.orglipotype.com They are characterized by their choline headgroup and are essential for the structural integrity of membranes. nih.gov In many mammalian cells, PCs constitute over 50% of the total phospholipids in the plasma membrane. wikipedia.orgnih.gov

The primary role of phosphatidylcholines is to form the lipid bilayer, the basic structure of all cellular membranes. lipotype.com This bilayer acts as a semi-permeable barrier, controlling the passage of ions and molecules into and out of the cell. Beyond this structural role, PCs are involved in various cellular processes:

Membrane Fluidity and Dynamics: The nature of the fatty acid chains attached to the phosphatidylcholine backbone significantly influences the fluidity of the membrane. Saturated chains, like those in DMPC, tend to pack more tightly, leading to more ordered membranes, while unsaturated chains introduce kinks that increase fluidity. frontiersin.org

Cell Signaling: Phosphatidylcholine is a precursor for important signaling molecules. For instance, the enzyme phospholipase D can cleave PC to produce phosphatidic acid (PA), a key secondary messenger in various signaling pathways. wikipedia.orgmdpi.com

Lipoprotein Structure: Phosphatidylcholines are crucial components of lipoproteins, which are responsible for transporting fats and cholesterol through the bloodstream. lipotype.com

In biomembrane research, different phosphatidylcholines with varying acyl chain lengths and degrees of saturation are used to model different aspects of biological membranes. For example, dipalmitoylphosphatidylcholine (DPPC), with its 16-carbon saturated chains, has a higher Tm than DMPC and is a major component of lung surfactant. wikipedia.org Dioleoylphosphatidylcholine (DOPC), with its unsaturated chains, remains in a fluid state over a broad temperature range, making it suitable for studies where a fluid membrane is required. nih.govfrontiersin.org

The systematic study of different phosphatidylcholines, including DMPC, has been instrumental in developing the "hydrophobic matching" hypothesis, which posits that the activity of integral membrane proteins is influenced by the match between the hydrophobic thickness of the protein's transmembrane domain and the hydrophobic thickness of the lipid bilayer. annualreviews.org By using PCs with different chain lengths, researchers can systematically vary the bilayer thickness and observe the effects on protein function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H73NO8P+ B1235183 Dimyristoylphosphatidylcholine

Properties

Molecular Formula

C36H73NO8P+

Molecular Weight

678.9 g/mol

IUPAC Name

2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/p+1/t34-/m1/s1

InChI Key

CITHEXJVPOWHKC-UUWRZZSWSA-O

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Synonyms

1,2 Dimyristoyl glycero 3 phosphorylcholine
1,2 Ditetradecanoyl glycero 3 phosphocholine
1,2 Ditetradecyl glycero 3 phosphocholine
1,2-Dimyristoyl-glycero-3-phosphorylcholine
1,2-Ditetradecanoyl-glycero-3-phosphocholine
1,2-Ditetradecyl-glycero-3-phosphocholine
Dimyristoyllecithin
Dimyristoylphosphatidylcholine
DMCP
DMPC

Origin of Product

United States

Model Membrane Systems Utilizing Dimyristoylphosphatidylcholine

Liposomal Formulations in Dimyristoylphosphatidylcholine Research

Liposomes are microscopic vesicles composed of one or more lipid bilayers, and they represent one of the most common types of model membranes. mdpi.comresearchgate.neteijppr.com DMPC is a popular choice for constructing liposomes due to its ability to self-assemble into these structures in aqueous solutions. nih.govmdpi.com The properties of DMPC-based liposomes can be tailored by altering factors such as the method of preparation, which influences their size and lamellarity (the number of bilayers). nih.gov

Small Unilamellar Vesicles (SUVs)

Small unilamellar vesicles (SUVs) are typically defined as having a diameter in the range of 20 to 100 nanometers. diva-portal.org Due to their high surface curvature, DMPC SUVs have a short shelf-life as they tend to fuse over time. iastate.edu Studies have shown that DMPC SUVs can spontaneously fuse when stored above their phase transition temperature. nih.gov For instance, freeze-fracture electron microscopy has confirmed the appearance of larger vesicles in DMPC SUV samples stored above their transition temperature, indicating fusion events. nih.gov

Methods like sonication or extrusion through polycarbonate membranes with small pore sizes (30-50 nm) are commonly used to produce DMPC SUVs. iastate.edu Research has also explored the spontaneous formation of ultrasmall unilamellar vesicles in mixtures of DMPC with certain amphiphilic drugs. diva-portal.org

CharacteristicDescriptionReference
Diameter20 - 100 nm diva-portal.org
Formation MethodsSonication, Extrusion iastate.edu
StabilityProne to spontaneous fusion, especially above phase transition temperature. nih.gov

Large Unilamellar Vesicles (LUVs)

Large unilamellar vesicles (LUVs) possess a single lipid bilayer and have diameters ranging from 100 nm to 1 µm. diva-portal.org A common method for preparing DMPC LUVs is the extrusion of multilamellar vesicles through polycarbonate filters with defined pore sizes. liposomes.ca This technique allows for the production of vesicles with a relatively uniform size distribution. liposomes.ca Studies on DMPC LUVs have provided insights into lipid dynamics, such as the rate of DMPC exchange between vesicles and the transbilayer movement (flip-flop) of lipid molecules. nih.gov The exchange rate of DMPC between liquid-crystalline DMPC LUVs has an Arrhenius activation energy of 24.9 ± 1.4 kcal/mol. nih.gov

The physical properties of DMPC LUVs, such as their phase transition behavior, have been extensively characterized using techniques like differential scanning calorimetry. arxiv.org

CharacteristicDescriptionReference
Diameter100 nm - 1 µm diva-portal.org
Formation MethodExtrusion of MLVs liposomes.ca
Key Research AreaLipid exchange and transbilayer movement nih.gov

Giant Unilamellar Vesicles (GUVs)

Giant unilamellar vesicles (GUVs) are significantly larger, with diameters ranging from 1 to 200 µm, making them comparable in size to living cells. diva-portal.org This larger size allows for direct observation using light microscopy techniques. nih.gov DMPC GUVs are frequently used as cell models to study various cellular processes, including the effects of proteins on membrane mechanics. nih.gov For example, research has shown that while monomeric G-actin has little effect on the bending stiffness of DMPC GUVs, polymerized F-actin increases their rigidity. nih.gov

The formation of DMPC GUVs can be achieved through methods like electroformation. iastate.edunih.gov Studies have also investigated the aggregation of DMPC GUVs, a process that can be influenced by factors like temperature. nih.gov

CharacteristicDescriptionReference
Diameter1 - 200 µm diva-portal.org
Formation MethodElectroformation iastate.edunih.gov
Key Research ApplicationsCell models, studying protein-membrane interactions and membrane mechanics. nih.govnih.gov

Multilamellar Vesicles (MLVs)

Multilamellar vesicles (MLVs) are characterized by their "onion-like" structure, consisting of multiple concentric lipid bilayers. nih.gov They are typically formed by hydrating a dry lipid film. mdpi.comliposomes.ca DMPC MLVs have been used in studies investigating the effects of various molecules on membrane structure. For instance, research has examined how the presence of dimethyl sulfoxide (B87167) (DMSO) affects the phase transition of DMPC MLVs. mdpi.comresearchgate.net

Interestingly, under specific conditions, such as at the gel-to-liquid crystalline transition temperature, DMPC MLVs can spontaneously vesiculate to form smaller, predominantly unilamellar vesicles. liposomes.ca This process is influenced by factors like ionic strength. liposomes.ca

Supported this compound Lipid Bilayers

Supported lipid bilayers (SLBs) are model membranes formed on a solid substrate. This configuration allows for the use of surface-sensitive analytical techniques to study membrane properties. mdpi.comacs.org DMPC is a common choice for creating SLBs. unimi.itmdpi.com These bilayers can be formed by the fusion of DMPC vesicles onto a suitable substrate, such as mica or polydopamine-coated surfaces. mdpi.comresearchgate.net

A key advantage of using a soft polymeric cushion like polydopamine is that it preserves the lateral mobility of the DMPC molecules, a crucial feature of biological membranes. mdpi.com Fluorescence recovery after photobleaching (FRAP) experiments have been used to measure the diffusion coefficients of lipids within these supported bilayers. For DMPC on a polydopamine cushion, a diffusion coefficient of approximately 5.9 µm²/s has been reported at room temperature. mdpi.comresearchgate.net

PropertyValue/DescriptionReference
Formation MethodVesicle fusion onto a solid support (e.g., mica, polydopamine) mdpi.comresearchgate.net
Diffusion Coefficient (on Polydopamine)~5.9 µm²/s mdpi.comresearchgate.net
Key AdvantageCompatibility with surface-sensitive analytical techniques. acs.org

This compound Monolayers at Air-Water Interfaces

A lipid monolayer at the air-water interface serves as a simplified, two-dimensional model of a single leaflet of a cell membrane. researchgate.net The Langmuir-Blodgett technique is commonly used to form and study these monolayers. researchgate.net By compressing the monolayer and measuring the surface pressure as a function of the area per molecule, researchers can obtain pressure-area isotherms, which provide valuable information about the physical state and properties of the monolayer. researchgate.netnih.gov

Studies on DMPC monolayers have investigated their miscibility with other lipids, such as cholesterol, and the interactions with various molecules, including peptides and proteins. researchgate.netresearchgate.netnih.gov For example, research has shown that DMPC and cholesterol form stable mixed monolayers, and the interactions between them can be characterized by thermodynamic parameters like the excess Gibbs free energy. frontiersin.org Furthermore, the lateral diffusion of molecules within DMPC monolayers has been studied using fluorescence spectroscopy, revealing how monolayer fluidity changes with surface pressure. nih.gov

Research FocusKey FindingsReference
Miscibility with CholesterolDMPC and cholesterol form stable mixed monolayers. The interaction is thermodynamically favorable. frontiersin.org
Interaction with PeptidesThe interaction of gramicidin (B1672133) A with DMPC monolayers has been studied, revealing information about peptide-lipid interactions. nih.gov
Lateral DiffusionLateral diffusion coefficients decrease with increasing surface pressure, indicating reduced monolayer fluidity. nih.gov

This compound-Based Bicelles

Bicelles, or bilayered micelles, are discoidal nanostructures that serve as effective membrane mimics. biorxiv.orgnih.gov Classical bicelles are self-assembling aggregates typically formed from a mixture of a long-chain phospholipid, such as DMPC, and a short-chain phospholipid or detergent that caps (B75204) the edges of the disc. ub.eduresearchgate.net The most common formulation combines DMPC as the bilayer-forming component with 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC) as the stabilizing agent at the rim. nih.govacs.org

The morphology and phase behavior of DMPC-based bicelles are highly dependent on several factors, including the molar ratio of the long-chain to the short-chain lipid (known as the q-value), temperature, and total lipid concentration. nih.govacs.orgmdpi.com For instance, mixtures of DMPC and DHPC can form various structures, such as vesicles, micelles, or bicelles, depending on the molar ratio of DHPC. mdpi.com At q-values (DMPC/DHPC) greater than or equal to 0.5, DMPC and DHPC tend to form bilayered, discoidal structures. biorxiv.org These systems can undergo temperature-dependent morphological changes; for example, DMPC/CHAPSO bicelles can transition from ellipsoidal disks at 10°C to extended ribbon-like structures at 38°C. nih.gov

DMPC/DHPC bicelles are particularly valuable in structural biology, especially for nuclear magnetic resonance (NMR) spectroscopy studies of membrane proteins. biorxiv.orgnih.gov Depending on their size and concentration, they can tumble isotropically in solution, which is suitable for solution-state NMR, or align in a magnetic field, enabling solid-state NMR studies. nih.govacs.org This "molecular goniometer" capability allows for detailed investigation into the structure, dynamics, and topology of membrane-embedded peptides and proteins. nih.govvanderbilt.edu

Table 1: Properties of DMPC/DHPC Bicellar Systems
Molar Ratio (q = DMPC/DHPC)Temperature (°C)Dominant Morphology/PhaseKey CharacteristicsReference
q < 1.9< 25Isotropic Phase (Micelles or small bicelles)Aggregates undergo fast isotropic motion. researchgate.net
0.33 ≤ XDHPC ≤ 0.67 (q ≈ 0.5 to 2)20Gel-BicelleExhibits low membrane fluidity and high membrane polarity. mdpi.com
q ≥ 0.525 and 37Bilayered Discoidal StructureDMPC forms a distinct bilayer region sequestered from DHPC. biorxiv.org
q = 3.2> 23 (Tm of DMPC)Liquid Crystalline PhaseIn the presence of lanthanide ions, bicelles can fuse end-to-end to form lamellar sheets. ub.edu
2.6 to 6.725 - 45Oriented BicellesDomain where bicelles align in a magnetic field, useful for NMR. researchgate.net

This compound Nanodiscs and Scaffolds

Nanodiscs are another advanced model membrane system, consisting of a small patch of a phospholipid bilayer, such as DMPC, encircled by two copies of an amphipathic helical protein known as a membrane scaffold protein (MSP). nih.govacs.orgnih.gov This architecture creates a soluble, detergent-free, and highly stable membrane mimetic that provides a near-native environment for studying integral membrane proteins. researchgate.netnih.gov

The self-assembly of DMPC nanodiscs is typically initiated by mixing DMPC lipids with a specific MSP variant and a detergent, such as sodium cholate. illinois.edu Upon removal of the detergent, the components spontaneously form uniform, discoidal particles. acs.orgillinois.edu A key advantage of this system is that the diameter of the nanodisc is precisely controlled by the length of the engineered MSP. nih.govoup.comcreative-biolabs.com Longer MSP variants create larger nanodiscs, allowing for the reconstitution of larger membrane proteins or protein complexes. oup.comnih.gov

Research has shown that the properties of the DMPC bilayer within a nanodisc can differ from those in a conventional lamellar bilayer. nih.govacs.org The lipids are not homogeneously packed; those at the center of the disc are highly ordered due to constrictive forces from the scaffold protein, while the annular lipids in contact with the MSP are significantly more disordered. nih.govacs.orggenscript.com The phase transition temperature (Tm) of DMPC in nanodiscs can also be altered depending on the specific scaffold protein used and the lipid-to-protein ratio. nih.gov

DMPC nanodiscs have become a standard tool for the solubilization, purification, and biophysical analysis of membrane proteins. nih.govacs.org They offer a controlled lipid environment for techniques like solution NMR, cryo-electron microscopy, and single-molecule studies, facilitating detailed investigations into membrane protein structure, function, and interaction with lipids. nih.govcreative-biolabs.com

Table 2: Characteristics of DMPC Nanodiscs with Different Membrane Scaffold Proteins (MSPs)
Scaffold Protein (MSP)Approximate Nanodisc DiameterApprox. DMPC Molecules per NanodiscPrimary Application/NoteReference
MSP1D1ΔH5~8 nm (6 nm inner)~120-130Suitable for small to medium-sized membrane proteins for solution NMR. nih.govcreative-biolabs.com
MSP1D19-10 nm~160 (80 per MSP)Widely used standard for biophysical and structural studies. creative-biolabs.comacs.org
MSP1E3D1~12 nm~260Larger scaffold for bigger membrane proteins or complexes. nih.govacs.org
MSP2N2~17 nm~323Engineered extended scaffold for very large membrane protein assemblies. oup.comcreative-biolabs.com

Biophysical Characterization and Intrinsic Behavior of Dimyristoylphosphatidylcholine Membrane Systems

Phase Behavior and Polymorphism of Dimyristoylphosphatidylcholine Bilayers

The physical state of DMPC bilayers is highly dependent on environmental conditions such as temperature and pressure, leading to a rich polymorphism. These different structural arrangements, or phases, are critical to the bilayer's properties and function.

DMPC bilayers can exist in several distinct phases, with the most prominent being the gel (Lβ'), fluid (Lα), and ripple (Pβ') phases. nih.gov

Gel Phase (Lβ'): At low temperatures, DMPC exists in the lamellar gel phase (Lβ'). nih.gov In this state, the hydrocarbon chains are in a nearly all-trans conformation and are tightly packed in a tilted arrangement relative to the bilayer normal. nih.govresearchgate.net This ordered packing results in a thicker bilayer and reduced lateral mobility of the lipid molecules. nih.gov

Fluid Phase (Lα): At higher temperatures, the bilayer transitions to the lamellar liquid-crystalline or fluid phase (Lα). ill.eu This phase is characterized by disordered or "melted" hydrocarbon chains, which have a higher number of gauche conformations. fau.de This leads to a thinner bilayer, an increased area per lipid, and significantly higher lateral diffusion of the lipid molecules. fau.denih.gov

Ripple Phase (Pβ'): Between the gel and fluid phases, DMPC forms an intermediate, periodically undulated structure known as the ripple phase (Pβ'). nih.govill.euacs.org This phase is characterized by a sawtooth-like profile. nih.gov High-resolution X-ray scattering has revealed that the hydrocarbon chains in the major, longer arm of the ripple are packed similarly to the Lβ' phase, while the chains in the minor, shorter arm are more disordered. nih.gov The formation of this phase is a unique characteristic of certain phosphatidylcholine lipids like DMPC. nih.govcore.ac.uk

DMPC bilayers exhibit well-defined phase transitions as a function of temperature, which can be monitored by techniques like differential scanning calorimetry (DSC). oup.comnih.gov These transitions involve significant changes in the structural and dynamic properties of the membrane.

Upon heating from the gel phase, DMPC first undergoes a pre-transition. This transition is from the lamellar gel (Lβ') phase to the ripple gel (Pβ') phase. ill.euoup.com For DMPC, this transition occurs at approximately 14°C. lu.se It is a low-enthalpy event associated with the initial disruption of the uniform chain packing and the formation of the characteristic ripple structure. lu.sepnas.org

The main phase transition, or chain-melting transition, is a highly cooperative process where the bilayer transforms from the ripple (Pβ') phase to the fluid (Lα) phase. ill.euoup.com This transition occurs at a well-defined temperature, Tm, which for DMPC is approximately 23.9°C. oup.com This process involves a significant absorption of heat (enthalpy) and is characterized by a sharp decrease in bilayer thickness and an increase in the area per lipid molecule as the hydrocarbon chains become disordered. nih.govnih.gov

TransitionTransition Temperature (T)Enthalpy Change (ΔH)Reference
Pre-transition (Lβ' → Pβ')~14.3 °C~410 cal/mol oup.comlu.se
Main transition (Pβ' → Lα)~23.9 °C~4500 cal/mol oup.comlu.se

In addition to temperature, pressure also induces phase transitions in DMPC bilayers, a phenomenon known as barotropic phase transition. oup.comnii.ac.jp Increasing hydrostatic pressure generally favors more ordered phases with smaller volumes. Consequently, the temperatures for both the pre-transition and the main transition increase linearly with pressure. oup.comcanada.ca The rate of increase (dT/dP) for the main transition of DMPC is approximately 0.201 K/MPa (or 20.1 °C/kbar). oup.comcanada.ca At very high pressures, above 300 MPa, DMPC can be induced to form a pressure-induced interdigitated gel (LβI) phase, where the acyl chains from opposing leaflets interpenetrate. oup.comjst.go.jp

TransitionPressure Dependence (dT/dP)Volume Change (ΔV)Reference
Pre-transition-2.1 cm³/mol oup.com
Main transition~0.201 K/MPa17.6 cm³/mol oup.comcanada.ca
Pressure-Induced Interdigitation> 300 MPa- oup.com

Under certain conditions, particularly in multi-component systems or near transition temperatures, different phases can coexist within the same DMPC bilayer. nih.govresearchmap.jp For instance, in binary mixtures of DMPC with other lipids like dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), gel and fluid domains can coexist over a range of temperatures. nih.govku.dk This phase separation leads to lateral heterogeneity in the membrane, with distinct regions having different physical properties. nih.govnih.gov Even in pure DMPC bilayers, dynamic heterogeneity can be observed, particularly near the phase transition, where transient domains or clusters of molecules with different packing and mobility exist. researchmap.jprsc.orghelsinki.fi The study of such heterogeneity is crucial for understanding the formation of lipid rafts and other functional domains in biological membranes. nih.govuoguelph.ca

Structural and Dynamic Properties of this compound Membranes

Membrane Thickness and Bilayer Dimensions

The thickness of a this compound (DMPC) bilayer is a fundamental structural parameter that varies depending on the experimental technique used for measurement and the physical state of the membrane. In its fluid (Lα) phase, typically studied above its main transition temperature of 24°C, the DMPC bilayer exhibits a characteristic thickness. mdpi.com Molecular dynamics simulations have calculated the membrane thickness to be 3.425 ± 0.008 nm. acs.org This value is slightly smaller than results from other molecular dynamics studies of planar lipid bilayers, which reported thicknesses ranging from 3.8 to 3.95 nm. acs.org

Experimental methods also yield a range of values. X-ray scattering experiments have determined the membrane thickness to be 3.9 ± 0.1 nm. acs.org In contrast, Nuclear Magnetic Resonance (NMR) studies have reported slightly lower values of 3.05 nm and 2.98 nm. acs.org Small-angle neutron scattering (SANS) has also been employed to measure bilayer thickness. nih.gov The thickness of the bilayer is known to be greater in the low-temperature gel (Lβ') phase compared to the high-temperature liquid crystalline (Lα) phase. nih.gov

The addition of other molecules, such as sterols, can influence the bilayer's dimensions. At temperatures from 10 to 45°C, the inclusion of cholesterol, ergosterol, or lanosterol (B1674476) into DMPC unilamellar vesicles leads to an increase in bilayer thickness relative to a pure DMPC membrane. nih.gov The presence of a gemini (B1671429) surfactant can induce a decrease in the thickness of the DMPC bilayer, with one study reporting a decrease from 3.57 nm in pure DMPC to 3.22 nm and 3.21 nm in the presence of different gemini surfactants. rsc.org

Table 1: Reported Membrane Thickness of DMPC Bilayers

Measurement Technique Reported Thickness (nm) Phase/Conditions
Molecular Dynamics Simulation 3.425 ± 0.008 NPT conditions
Molecular Dynamics Simulation 3.8 - 3.95 Planar lipid bilayers
X-ray Scattering 3.9 ± 0.1 Not specified
NMR Spectroscopy 3.05 Not specified
NMR Spectroscopy 2.98 Not specified
Neutron Scattering Higher in Lβ' phase Comparison of Lβ' and Lα phases
Molecular Dynamics Simulation 3.57 Pure DMPC
Molecular Dynamics Simulation 3.22 / 3.21 With gemini surfactants

Area Per Lipid Molecule and Packing Density

The area per lipid molecule is a critical parameter that describes the lateral packing of lipids within the bilayer. For DMPC in its fluid phase at 30°C, hybrid electron density models have determined the area per lipid to be 60.6 ± 0.5 Ų. nih.gov Molecular dynamics simulations have used a starting value of 70 Ų for DMPC in vesicle models. acs.orgnih.gov The packing density of lipids is inversely related to the area per lipid; a smaller area per lipid corresponds to a denser packing of the lipid tails. nih.gov This is particularly evident when comparing different lipid types, where lipids with higher transition temperatures generally exhibit a smaller area per lipid due to denser packing. nih.gov

The area per lipid is also influenced by the local environment within a curved vesicle. In a simulated 10 nm radius liposome (B1194612), the area per lipid was calculated to be 57.7 ± 0.1 Ų in the inner leaflet and 65.4 ± 0.1 Ų in the outer leaflet, with an average for the whole vesicle of 61.4 ± 0.1 Ų. nih.gov The addition of other molecules can also alter the packing density. For instance, the presence of cholesterol generally decreases the area per lipid in phospholipid membranes. arxiv.org Conversely, the introduction of certain gemini surfactants into a DMPC bilayer can lead to an increase in the area per lipid for both the DMPC and the surfactant molecules. rsc.org

Table 2: Area Per Lipid (APL) of DMPC

Method/Condition APL (Ų) Notes
Hybrid Electron Density Models (30°C) 60.6 ± 0.5 Fluid phase
MD Simulation (starting value) 70 Vesicle model
MD Simulation (10 nm liposome) 61.4 ± 0.1 (average) 57.7 (inner), 65.4 (outer)
MD Simulation (DMPC/gemini system) 0.696 - 0.706 nm² (69.6 - 70.6 Ų) Mixed bilayer

Membrane Fluidity and Orientational Order Parameters

Membrane fluidity is a key characteristic of lipid bilayers in the liquid-crystalline phase and is closely related to the orientational order of the lipid acyl chains. The fluidity of DMPC membranes can be modulated by the inclusion of other molecules. For example, increasing the concentration of cholesterol is known to decrease membrane fluidity, leading to a more ordered state. d-nb.info This is often referred to as the liquid-ordered (Lo) phase, which is distinct from the liquid-disordered (Ld) phase of pure lipid bilayers. d-nb.infocmu.edu Curcumin, another molecule known to interact with lipid membranes, also induces segmental ordering in DMPC bilayers, inserting deep into the membrane in a transbilayer orientation. d-nb.info

The orientational order of the acyl chains is quantified by the deuterium (B1214612) order parameter, SCD, which can be measured by NMR spectroscopy. core.ac.uk Wide-angle X-ray scattering (WAXS) can also be used to determine an average orientational order parameter, S(x-ray). nih.gov For DMPC-cholesterol systems, the orientational lipid tail order parameter generally increases with higher cholesterol concentrations. researchgate.net In binary mixtures of DMPC with a longer chain lipid like distearoylphosphatidylcholine (DSPC), the orientational order parameters for both components increase as the concentration of the longer chain lipid increases. core.ac.uk The shape of the order parameter profile along the acyl chain is also sensitive to the bilayer composition. core.ac.uk

Lateral Diffusion Dynamics of this compound Lipids

The lipids within a fluid DMPC bilayer are not static but exhibit lateral movement. The rate of this movement is characterized by the lateral diffusion coefficient (DL). All-atom molecular dynamics simulations have shown that the mechanism of lipid motion is dependent on the timescale. nih.govaip.org On a picosecond timescale, the motion is ballistic, while on the scale of hundreds of nanoseconds, it becomes a diffusive flow with diffusion coefficients in the order of 10⁻⁸ cm²/s. nih.govaip.org Experimental techniques such as pulsed field gradient NMR (PFG-NMR) have been used to measure the lateral diffusion of DMPC. nih.gov

The lateral diffusion of DMPC is sensitive to temperature, showing a distinct break at the onset of the phase transition. nih.gov The presence of other molecules within the bilayer can act as obstacles, affecting the diffusion of the lipids. For instance, the peptide gramicidin (B1672133) D has been shown to impede the lateral diffusion of DMPC. nih.gov The lateral diffusion coefficient of DMPC is also influenced by the phase of the bilayer, with different theoretical models being used to describe the obstruction effects. nih.gov

Table 3: Lateral Diffusion Coefficients of DMPC

Method/Condition Diffusion Coefficient (cm²/s) Notes
MD Simulation (Fickian diffusion) 0.61 - 0.66 x 10⁻⁷ 150 ns timescale
Experimental (various methods) 0.5 x 10⁻⁷ - 1 x 10⁻⁷ Range from multiple techniques
PFG-NMR Temperature-dependent Shows a break at phase transition

Bending Rigidity and Area Compressibility Moduli

The mechanical properties of a DMPC bilayer, such as its resistance to bending and stretching, are described by the bending rigidity (or bending modulus, κ) and the area compressibility modulus (KA), respectively. acs.org These properties are crucial for understanding the behavior of lipid vesicles and their interactions. nih.gov

Molecular dynamics simulations of a DMPC vesicle at 295 K yielded a bending rigidity coefficient of 7.22 × 10⁻²⁰ J. nih.gov Other studies using different methods have reported a range of values. For example, spin echo spectroscopy measured the bending rigidity to be 1.5 × 10⁻¹⁹ J at 300 K and 9.4 × 10⁻²⁰ J at 340 K. nih.gov An optical dynamometry study showed a decrease from 2 × 10⁻¹⁸ to 4 × 10⁻²⁰ J as the temperature increased from 293 to 296 K. nih.gov

The area compressibility modulus (KA) quantifies the energy required to stretch the bilayer. acs.org For DMPC, molecular dynamics simulations have reported KA values of 0.25 N/m and 0.23 N/m. nih.gov Experimental measurements with a micropipette also gave a value of 0.23 N/m. nih.gov Neutron spin echo spectroscopy showed that KA decreased from 0.56 to 0.40 N/m as the temperature increased from 300 K to 340 K. nih.gov Another simulation study calculated an average KA of 334 ± 22 mN m⁻¹ (or 0.334 N/m) for a pure DMPC bilayer. rsc.org

Table 4: Mechanical Properties of DMPC Bilayers

Property Method Value Temperature
Bending Rigidity (κ) MD Simulation 7.22 × 10⁻²⁰ J 295 K
Bending Rigidity (κ) Spin Echo Spectroscopy 1.5 × 10⁻¹⁹ J 300 K
Bending Rigidity (κ) Spin Echo Spectroscopy 9.4 × 10⁻²⁰ J 340 K
Bending Rigidity (κ) Optical Dynamometry 2 × 10⁻¹⁸ to 4 × 10⁻²⁰ J 293 K to 296 K
Area Compressibility (KA) MD Simulation 0.25 N/m Not specified
Area Compressibility (KA) MD Simulation 0.23 N/m Not specified
Area Compressibility (KA) Micropipette 0.23 N/m Not specified
Area Compressibility (KA) Neutron Spin Echo 0.56 to 0.40 N/m 300 K to 340 K
Area Compressibility (KA) MD Simulation 334 ± 22 mN m⁻¹ Not specified

Water Penetration and Hydration Profiles within this compound Bilayers

The interaction of water with the DMPC bilayer is critical for its structure and function. Water molecules are not only present at the bilayer surface, interacting with the hydrophilic headgroups, but can also penetrate into the hydrophobic core. nih.gov The extent of this penetration and the structure of the hydration water have been investigated using both experimental and computational methods. researchgate.net

Molecular dynamics simulations using polarizable charge equilibration force fields have shown a potential of mean force barrier of 4.5–5.5 kcal/mol for a water molecule to permeate into the center of a DMPC bilayer. nih.gov This indicates that while water can enter the hydrophobic core, it is an energetically unfavorable process. nih.gov The level of hydration significantly affects the phase behavior of DMPC; when the water-to-lipid ratio is low, the main transition temperature increases. mdpi.com

Fourier transform infrared (FTIR) spectroscopy studies have revealed that the structure of water confined within the lipid membrane differs from that of bulk water. researchgate.net The hydrogen bond network of water is significantly perturbed near the lipid headgroups. mdpi.comresearchgate.net Evidence also suggests that even at low hydration levels, a small amount of water is embedded within the hydrocarbon region of the bilayer, which may play a role in the structural stability of the membrane. mdpi.com In simulations, water molecules can be found near the carbonyl groups of the phospholipids (B1166683), and the density of water in this region can be affected by the presence of other molecules in the bilayer. rsc.org

Interactions of Dimyristoylphosphatidylcholine Membranes with Exogenous Molecules

Lipid-Protein and Lipid-Peptide Interactions in Dimyristoylphosphatidylcholine Systems

The DMPC lipid bilayer provides a defined environment to dissect the complex interplay between lipids and proteins. This section explores the methodologies used to incorporate proteins into DMPC membranes and the subsequent effects on protein structure, function, and interactions.

Methodologies for Membrane Protein Reconstitution

The successful incorporation of membrane proteins into DMPC model membranes is a critical first step for their structural and functional characterization. Various reconstitution methods are employed, each with its own set of advantages and considerations. anu.edu.au

Common techniques include:

Detergent-Mediated Reconstitution into Liposomes: This widely used method involves solubilizing both the purified membrane protein and DMPC lipids with a detergent. nih.gov Subsequent removal of the detergent, typically through dialysis, gel filtration, or the use of adsorbent beads like Bio-Beads, leads to the spontaneous formation of proteoliposomes where the protein is embedded within the DMPC bilayer. nih.govresearchgate.net The efficiency of this process is influenced by factors such as the choice of detergent, the initial detergent concentration, the lipid composition, and the rate of detergent removal. anu.edu.au

Nanodiscs: Nanodiscs are soluble, nanoscale phospholipid bilayers encircled by a "belt" of membrane scaffold proteins, which are derivatives of apolipoprotein A1. anu.edu.aunih.gov Membrane proteins can be self-assembled into these DMPC nanodiscs, providing a more native-like and controlled lipid environment compared to detergent micelles. nih.gov This technique is particularly advantageous for structural studies using methods like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Supported Planar Lipid Bilayers: In this approach, a DMPC bilayer is assembled on a solid support. nih.gov Proteins can then be incorporated into this planar membrane. A freeze-thaw method has been developed for the rapid reconstitution of transmembrane proteins like human glycophorin A into supported DMPC lipid layers. nih.gov

Langmuir Monolayers: This technique involves studying the adsorption and interaction of proteins with a DMPC monolayer at an air-water interface. nih.gov It has been used to investigate the interaction of proteins like recoverin with DMPC monolayers. nih.gov

The choice of reconstitution method can significantly impact the final state of the protein. For instance, studies on the outer membrane protein F (OmpF) reconstituted into DMPC liposomes showed that the degree of protein incorporation and its effect on membrane order depended on whether detergent was removed by gel filtration or with adsorbent beads. researchgate.net

Influence of this compound on Membrane Protein Structure and Conformation

The DMPC bilayer is not a passive solvent but an active environment that can significantly influence the structure and conformation of embedded proteins. The physical properties of the DMPC membrane, such as its thickness, curvature stress, and lateral pressure profile, play a crucial role.

For example, the choice of lipid in membrane mimetics can alter protein conformation. Studies on the influenza A M2 protein have shown that its conformation is sensitive to the lipid environment, with DMPC being identified as a suitable bilayer for studying this particular system. researchgate.net Similarly, NMR studies of the E. coli outer membrane protein OmpW reconstituted into different membrane mimetics revealed clear differences in the protein's spectra when in DMPC nanodiscs compared to other environments, indicating that the lipid chain length and saturation influence the protein's structural properties. acs.org

Molecular dynamics simulations have provided atomic-level insights into these interactions. Simulations of the gramicidin (B1672133) A channel in a DMPC bilayer revealed that the interactions between the lipid and the protein are highly varied, both structurally and energetically. nih.gov Tryptophan residues at the membrane interface were found to be particularly important in mediating hydrogen bonding with the DMPC glycerol (B35011) backbone and water, as well as favorable van der Waals contacts with the hydrocarbon chains. nih.gov In contrast, leucine (B10760876) residues primarily interacted with the lipid chains through van der Waals forces. nih.gov

Modulation of Membrane Protein Functionality in this compound Bilayers

The function of membrane proteins is intrinsically linked to their lipid environment, and DMPC bilayers can modulate this functionality in several ways. The physical properties of the bilayer are again a key determinant. nih.gov

One of the most significant factors is the concept of hydrophobic matching , which is discussed in more detail in section 4.1.6. A mismatch between the hydrophobic thickness of the protein's transmembrane domain and the DMPC bilayer can lead to energetic penalties that affect protein function. annualreviews.org

The lateral pressure profile of the DMPC membrane can also influence protein function. For instance, mechanosensitive channels are known to be gated by changes in membrane lateral pressure. mdpi.com While direct functional assays in pure DMPC are specific to the protein being studied, the principles of how the lipid environment affects function are general. Changes in the DMPC bilayer properties, such as those induced by temperature or the inclusion of other molecules, can alter the conformational state and activity of reconstituted proteins. nih.gov

Studies have shown that the activity of membrane-bound enzymes can be controlled by the lipid bilayer's properties. annualreviews.org The aggregation state of proteins, which is often crucial for their function, can also be modulated by the membrane environment. For example, the clustering of membrane proteins can be a result of membrane-mediated interactions, which are influenced by the properties of the surrounding DMPC lipids. epfl.ch

Peptide Insertion, Orientation, and Oligomerization within this compound Membranes

DMPC membranes are extensively used to study how peptides insert into, orient within, and self-assemble in a lipid bilayer. These processes are fundamental to the action of many antimicrobial peptides, cell-penetrating peptides, and amyloidogenic peptides.

Peptide Insertion and Orientation: Molecular dynamics simulations have been instrumental in visualizing the spontaneous insertion of peptides into DMPC bilayers. For instance, a simulation of the WL5 peptide showed its spontaneous insertion into the DMPC membrane, localizing at the interface. nih.gov This localization was attributed to the formation of hydrogen bonds between the peptide's tryptophan residue and the lipid headgroups. nih.gov The study also quantified the orientation of the peptide and its residues relative to the membrane normal.

Similarly, the orientation of the antimicrobial peptide protegrin-1 (B1576752) (PG-1) has been investigated in DMPC membranes using solid-state NMR and computational models. pnas.orgplos.org These studies help to define the tilt and rotation angles of the peptide, which are crucial for its pore-forming mechanism. plos.org

Peptide Oligomerization: The DMPC membrane can act as a scaffold, concentrating peptides and facilitating their oligomerization, a process implicated in both normal biological function and disease. For example, the influenza A M2 peptide has been shown to form tetramers in DMPC bilayers. pnas.org

The oligomerization of amyloid-beta (Aβ) peptides, which is central to Alzheimer's disease, has also been studied in DMPC systems. Studies have shown that monomeric Aβ can form clusters with β-sheet structures in membranes containing DMPC. nsr-jinr.ru The presence of DMPC liposomes has been investigated for its potential role in the oligomerization pathway of human cystatin C, another protein involved in amyloidosis. mdpi.com X-ray diffraction studies on Aβ peptides in mixed DMPC/dimyristoylphosphoserine (DMPS) bilayers have identified different populations of the peptide, either bound to the membrane surface or embedded within the bilayer core. plos.org

The table below summarizes findings on the interaction of various peptides with DMPC membranes.

PeptideInteraction StudiedKey Findings in DMPC SystemsResearch Method(s)
WL5 Insertion and OrientationSpontaneously inserts and localizes at the membrane interface; Tryptophan forms hydrogen bonds with lipids. nih.govMolecular Dynamics Simulation
Protegrin-1 (PG-1) Oligomerization and Pore FormationForms D₂O-filled pores that can become correlated across bilayers. pnas.orgNeutron Diffraction, Solid-State NMR
Influenza A M2 OligomerizationForms tetramers in DMPC bilayers. pnas.orgSolid-State NMR
Amyloid-β (Aβ) Insertion and AggregationThe full-length peptide embeds in the hydrocarbon core of anionic DMPC/DMPS bilayers. plos.org Monomers can bind and penetrate the bilayer, forming stable helical structures in the C-terminal. acs.orgX-ray Diffraction, Molecular Dynamics Simulation
Human Cystatin C (hCC) OligomerizationDMPC liposomes were studied as a potential interface for protein oligomerization. mdpi.comNMR Spectroscopy, Circular Dichroism, Size Exclusion Chromatography

This table is based on the data available in the provided text and aims to be illustrative rather than exhaustive.

Membrane-Mediated Protein-Protein Interactions

Beyond direct interactions, proteins embedded in a DMPC bilayer can communicate with each other through deformations in the surrounding lipid environment. This phenomenon, known as membrane-mediated interaction, can be attractive or repulsive and can influence the formation of protein clusters and functional assemblies. epfl.ch

The insertion of a protein into a DMPC membrane perturbs the surrounding lipids, causing local changes in bilayer thickness, curvature, and lipid packing. nih.govnih.gov If two proteins are close enough, their respective deformation fields can overlap. The total energy of the system will depend on the distance between the proteins, leading to an effective interaction potential.

A classic example studied in DMPC bilayers is the peptide gramicidin. nih.govnih.gov Theoretical analyses based on elasticity theory have been used to understand the membrane-mediated interactions between gramicidin channels in DMPC. nih.govnih.gov These studies show that the long-range attraction observed between proteins can be a direct consequence of the membrane's perturbation upon protein insertion. epfl.ch Computational models have been developed to study this lipid-mediated clustering, using DMPC as the model bilayer. epfl.chnih.gov These models demonstrate that factors like hydrophobic mismatch can lead to the formation of protein clusters. epfl.ch

Hydrophobic Matching and Adaptation Phenomena

The principle of hydrophobic matching posits that for a membrane protein to be stably integrated into a lipid bilayer, the length of its hydrophobic transmembrane region should ideally match the hydrophobic thickness of the surrounding lipid bilayer. annualreviews.org A significant mismatch between these two lengths can induce energetic stress, leading to adaptations in both the protein and the lipid bilayer to minimize this unfavorable exposure of hydrophobic or hydrophilic surfaces. acs.org

DMPC bilayers, with their well-defined thickness, are excellent systems for studying these phenomena. When a peptide or protein with a hydrophobic length different from that of the DMPC bilayer is incorporated, several adaptive responses can occur:

Bilayer Thinning or Thickening: The DMPC bilayer can locally deform, either thinning or thickening, to better accommodate the hydrophobic surface of the protein. For instance, incorporating the peptide gramicidin, which has a shorter hydrophobic length than the DMPC bilayer, causes a decrease in the phosphate-to-phosphate distance of the DMPC membrane. nih.govnih.gov Conversely, incorporating a longer peptide can cause an increase in bilayer thickness. acs.org

Protein Tilting: The protein or peptide itself can tilt relative to the bilayer normal. This tilting effectively reduces its projected hydrophobic length, allowing it to better match the thickness of the DMPC bilayer. capes.gov.br

Conformational Changes: In some cases, the protein may undergo conformational changes to adjust its hydrophobic length.

Systematic studies using a series of synthetic transmembrane peptides (WALP peptides) with varying hydrophobic lengths have provided detailed insights into hydrophobic matching in DMPC bilayers. acs.orgcapes.gov.br For example, a short WALP peptide was found to cause a smaller increase in the thickness of a DMPC bilayer compared to a longer WALP peptide. acs.org

The table below presents data on the change in DMPC bilayer thickness upon incorporation of gramicidin.

SystemPhosphate-to-Phosphate (PtP) Distance (Å)Change in PtP Distance (Å)
Pure DMPC Bilayer 35.3 nih.govnih.govN/A
DMPC with Gramicidin (1:10 peptide/lipid) 32.7 nih.govnih.gov-2.6

This table illustrates the bilayer thinning effect due to hydrophobic mismatch, based on data from the provided text.

These adaptation phenomena are not merely structural adjustments; they have significant implications for the stability, organization, and function of membrane proteins. biorxiv.org

Lipid-Sterol Interactions in this compound Systems (e.g., Cholesterol)

Cholesterol is a critical modulator of membrane properties, and its interaction with DMPC is a widely studied model for understanding sterol effects in more complex biological membranes. pnas.orgnih.govresearchgate.netcapes.gov.br The introduction of cholesterol into a DMPC bilayer induces profound changes in the membrane's structural organization and dynamics.

Impact on this compound Phase Behavior and Order

The presence of cholesterol significantly alters the phase behavior of DMPC membranes. researchgate.netcapes.gov.br Pure DMPC bilayers exhibit a distinct main phase transition temperature (Tm) at approximately 24°C, where the membrane transitions from a well-ordered gel phase (Lβ') to a fluid, liquid-crystalline phase (Lα). mdpi.com Below this temperature, in the gel phase, the DMPC acyl chains are mostly in the all-trans conformation, leading to a tightly packed and ordered structure. scirp.org Above Tm, in the fluid phase, the chains contain more gauche conformations, resulting in a more disordered and mobile state. mdpi.com

The addition of cholesterol disrupts this clear phase transition. researchgate.net At concentrations below its solubility limit, cholesterol eliminates the sharp main phase transition of DMPC. Instead, it induces a state of intermediate order. frontiersin.org The rigid, planar steroid ring of cholesterol inserts between the DMPC molecules, restricting the motion of the acyl chains in the fluid phase and increasing their conformational order (more trans conformers). scirp.orgacs.org Conversely, in the gel phase, cholesterol disrupts the tight packing of the DMPC acyl chains, leading to an increase in fluidity. frontiersin.org This dual effect means cholesterol buffers the membrane's state against temperature changes. Furthermore, computational models and experimental data show that cholesterol addition leads to an increase in the order of the DMPC lipid tails and a corresponding increase in bilayer thickness. pnas.orgnih.gov

Formation of Liquid-Ordered (Lo) and Liquid-Disordered (Ld) Domains

A hallmark of cholesterol's interaction with phospholipids (B1166683) like DMPC is the formation of distinct lipid domains, namely the liquid-ordered (Lo) and liquid-disordered (Ld) phases. nih.govaps.org This phase separation is particularly relevant in ternary mixtures but is founded on the binary interactions within DMPC/cholesterol systems. The Ld phase is characteristic of pure fluid-phase phospholipids, where acyl chains are mobile and conformationally disordered. The Lo phase, induced by cholesterol, is characterized by the high lateral mobility of a fluid phase but maintains a high degree of acyl chain order, similar to a gel phase. uj.edu.plmpg.de

In DMPC/cholesterol mixtures, as the cholesterol concentration increases, the system transitions from a pure Ld phase (at 0% cholesterol, above Tm) to a region of Ld and Lo phase coexistence, and finally to a pure Lo phase at higher cholesterol concentrations. uj.edu.plnih.gov Electron paramagnetic resonance (EPR) studies have been instrumental in identifying these coexisting phases. uj.edu.pl These domains are not static; they are dynamic structures that can coalesce and reorganize. The formation of these domains is crucial for various membrane functions, acting as platforms to sort proteins and lipids. aps.orgmpg.de At very high concentrations (above 66 mol%), cholesterol can form its own bilayer domains (CBDs), which are thought to be precursors to cholesterol crystal formation. nih.gov

Effects on this compound Membrane Fluidity and Permeability

Cholesterol has a well-established, depth-dependent effect on the fluidity of DMPC membranes. nih.gov In the fluid state (above Tm), cholesterol decreases membrane fluidity near the polar headgroup region. nih.gov The rigid sterol ring system restricts the motion of the upper portion of the DMPC acyl chains. nih.gov However, deeper within the hydrophobic core of the bilayer, cholesterol can increase the fluidity by disrupting the packing of the terminal methyl groups of the acyl chains. nih.gov This differential effect highlights the complex nature of cholesterol's influence. At temperatures below the main transition, cholesterol generally increases membrane fluidity by preventing the DMPC chains from packing into the highly ordered gel state. frontiersin.org

This modulation of fluidity directly impacts membrane permeability. Generally, the increased order and tighter packing induced by cholesterol in the fluid phase lead to a decrease in the permeability of the DMPC bilayer to water and other small hydrophilic molecules. acs.orgresearchgate.net Molecular dynamics simulations have shown that cholesterol increases the free energy barrier for water permeation by reducing the number and size of transient cavities within the membrane's hydrophobic core. acs.org This reduction in permeability is a critical function of cholesterol in biological membranes, helping to maintain the integrity of the cellular barrier. researchgate.net

Condensing and Fluidizing Effects of Cholesterol in this compound Bilayers

The "condensing effect" is one of the most recognized properties of cholesterol in phospholipid membranes. scirp.orgnih.gov This effect refers to the observation that the average area per lipid molecule in a mixed DMPC/cholesterol membrane is less than the weighted average of the areas of the individual components in their pure form. pnas.orgcapes.gov.br This non-ideal mixing behavior is a direct result of the favorable van der Waals interactions between the smooth, rigid surface of cholesterol and the saturated acyl chains of DMPC, which allows for tighter packing. acs.org The condensing effect is most pronounced at temperatures just above the main phase transition of DMPC, where the addition of cholesterol causes a significant transition from the expanded Ld phase to the more condensed Lo phase. pnas.orgresearchgate.net This condensation leads to an increase in the bilayer thickness. nih.govresearchgate.net

researchgate.netscirp.orgfrontiersin.orgpnas.orgnih.govpnas.orgcapes.gov.brscirp.orgnih.govfrontiersin.orgfrontiersin.orgacs.orgresearchgate.net
Summary of Cholesterol's Effects on DMPC Bilayers
PropertyEffect of Cholesterol AdditionGoverning MechanismReference
Phase Transition (Tm)Broadens and eventually eliminates the sharp transitionInduces the liquid-ordered (Lo) phase, preventing cooperative melting.
Acyl Chain Order (Above Tm)Increases (more trans conformers)The rigid sterol ring restricts chain motion.
Bilayer ThicknessIncreasesA direct consequence of increased acyl chain order and the condensing effect.
Area per LipidDecreases (Condensing Effect)Favorable van der Waals interactions lead to tighter molecular packing.
Fluidity (Above Tm)Decreases near headgroups, increases in the coreDepth-dependent restriction of chain motion by the sterol ring.
Fluidity (Below Tm)Increases (Fluidizing Effect)Disruption of tight acyl chain packing in the gel phase.
Water PermeabilityDecreasesTighter packing reduces transient free volume and increases the energy barrier for permeation.

Interactions with Small Molecules and Solutes in this compound Models

DMPC bilayers serve as a fundamental model for investigating how small molecules, such as drugs and anesthetics, interact with and cross biological membranes. researchgate.net The partitioning and localization of these solutes within the membrane are critical determinants of their biological activity.

Solute Partitioning and Localization within this compound Membranes

The partitioning of a small molecule from an aqueous environment into a DMPC membrane is governed by its physicochemical properties, including hydrophobicity, size, and charge. nih.gov The location a solute adopts within the bilayer is not random; molecules tend to localize in specific regions based on their affinity for the different microenvironments of the membrane—the polar headgroup region, the interfacial glycerol backbone area, or the hydrophobic acyl chain core. acs.org

For example, studies with the drug amantadine (B194251) show that it partitions strongly into DMPC membranes and localizes near the negatively charged phosphate (B84403) group and the upper hydrocarbon chain region. cas.cn Similarly, amphiphilic molecules like benzyl (B1604629) alcohol have been shown to partition between several sites within the DMPC bilayer, with their precise location being dependent on factors like temperature and hydration level. acs.org

Molecular dynamics simulations have provided atomic-level insights into this process. For instance, simulations of benzene (B151609) in a DMPC bilayer revealed that the solute's diffusion is faster in the center of the membrane than near the headgroups, a behavior that correlates with the distribution of free volume within the bilayer. nih.gov The mechanism of diffusion often involves the solute "hopping" between transient voids created by the thermal motion of the lipid chains. nih.gov The partitioning behavior of charged molecules is more complex, as it involves electrostatic interactions with the lipid headgroups. nih.govacs.org Studies have shown that even charged species can partition into the bilayer, a process influenced by the membrane's dipole potential and the molecule's ability to shed its hydration shell. nih.govusp.br

acs.orgacs.orgnih.govcas.cnmdpi.comnih.gov
Partitioning and Localization of Various Small Molecules in DMPC Membranes
Solute MoleculeObserved Behavior in DMPC BilayersPrimary Localization SiteReference
Alcohols (e.g., Butanol, Pentanol)Induce an expansion and loosen the packing of DMPC molecules.Interstitial volume within the acyl chain region.
Benzyl AlcoholPartitions between multiple sites; equilibrium is dependent on temperature and hydration.Dynamically distributed between the interface and hydrocarbon core.
BenzeneDiffusion is faster in the membrane center; moves via a "hopping" mechanism between voids.Hydrophobic core.
AmantadinePartitions strongly into the membrane, with affinity influenced by electrostatic interactions.Near the phosphate group and upper hydrocarbon chains.
NaproxenIncorporates into the membrane, distorts its structure, and lowers the main phase transition temperature.Intercalated within the lipid bilayer.
Ionizing MoleculesBoth neutral and charged forms can partition into the bilayer, not always following octanol-water partitioning rules.Dependent on the specific molecule; can be interfacial or deeper within the core.

Influence on Membrane Permeability and Stability

The interaction of exogenous molecules with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) membranes significantly modulates their fundamental properties of permeability and stability. The nature and magnitude of these changes are highly dependent on the specific interacting molecule, its concentration, and the environmental conditions.

A primary modulator of DMPC membrane properties is cholesterol. Its incorporation into a DMPC bilayer generally leads to a reduction in passive permeability. acs.org This effect is attributed to cholesterol's ability to fill interstitial spaces between phospholipid molecules, leading to a more condensed and ordered membrane structure, which in turn hinders the passage of solutes across the bilayer. acs.orgfrontiersin.org The stability of DMPC liposomes is also markedly enhanced by cholesterol. frontiersin.org Pure DMPC vesicles can be structurally unstable, especially when stored, but the inclusion of cholesterol, for instance at a 10% molar ratio, significantly improves their structural integrity over time. nih.gov Studies have shown that DMPC/cholesterol mixed monolayers are thermodynamically stable, with the most stable formations occurring at cholesterol concentrations between 30-40%. frontiersin.org This stabilization is crucial for practical applications, such as in drug delivery systems, where preventing premature leakage of encapsulated contents is paramount. frontiersin.orgnih.gov

Various drug molecules have also been shown to alter DMPC membrane permeability. For example, higher concentrations of Dimethyl sulfoxide (B87167) (DMSO) can increase the bilayer fluidity of DMPC liposomes, leading to an increase in membrane permeability. researchgate.net Similarly, the anesthetic drug chlorpromazine (B137089) has been observed to modify the molecular organization of DMPC bilayers. nih.gov The interaction of certain drugs can perturb the lipid arrangement, creating defects or increasing membrane fluidity, which facilitates the transport of substances across the membrane. researchgate.netuit.no

Peptides, particularly cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs), represent another class of molecules that profoundly affect DMPC membrane permeability and stability. Many of these peptides interact with or insert into the lipid bilayer, causing transient or permanent structural disruptions. frontiersin.orgnih.gov For instance, the peptide P5 was found to perturb the periphery of DMPC liposomes. nih.gov Such interactions can lead to the formation of pores or channels, or a general destabilization of the bilayer, thereby increasing its permeability to ions and larger molecules. frontiersin.orgresearchgate.net

The inherent stability of DMPC-based liposomes is closely linked to the phase transition temperature (Tc) of the lipid, which is approximately 23-24°C. tandfonline.comrcaap.pt Below this temperature, in the gel phase, the membrane is more ordered and less permeable. Above the Tc, in the liquid crystalline phase, the lipid chains are more mobile and disordered, resulting in a more fluid and permeable membrane. mdpi.com This property makes DMPC liposomes highly sensitive to temperature. rcaap.pt Consequently, pure DMPC liposomes exhibit rapid leakage of encapsulated contents, a process that can be significantly mitigated by the addition of stabilizing agents like cholesterol or by formulating them with lipids that have a higher Tc. nih.govtandfonline.comresearchgate.netnih.gov For example, the inclusion of 10% or 20% cholesterol in DMPC liposomes markedly improved membrane stability and reduced the leakage of an encapsulated protein payload. nih.gov

Table 1: Influence of Exogenous Molecules on DMPC Membrane Stability

Interacting Molecule System Observation Reference
Cholesterol DMPC Liposomes Inclusion of 10% cholesterol minimized changes in particle size and encapsulation levels over 6 days, whereas pure DMPC liposomes showed enlargement and ~30% loss of content. nih.gov
Cholesterol DMPC/Cholesterol Monolayers Mixed monolayers were found to be thermodynamically stable at all tested concentrations, with the lowest energy (highest stability) between 30-40% cholesterol. frontiersin.org
Inulin (B196767) (as model drug) DMPC Liposomes with 21% Cholesterol Showed the lowest drug retention compared to DSPC and DPPC liposomes, with significant loss after only 15 minutes at both 4°C and 37°C. tandfonline.comresearchgate.netnih.gov
PEG DMPC Liposomes 5% PEGylation extended the release half-life of a model protein, indicating a stabilizing effect. nih.gov

Effects on this compound Lipid Packing and Dynamics

Exogenous molecules can induce significant alterations in the packing and dynamics of lipids within a DMPC membrane, affecting its structural organization and fluidity. These effects are crucial as they underlie changes in membrane functions like permeability and protein interactions.

Cholesterol is a well-documented modulator of lipid packing in DMPC membranes. It is known to induce a "condensing effect," where it inserts between DMPC molecules, causing them to pack more tightly. frontiersin.orgfrontiersin.orgnih.gov This leads to an increase in the order of the lipid acyl chains and a decrease in the average area per DMPC molecule. acs.orgnih.govnih.gov Molecular dynamics simulations and experimental studies have confirmed that the addition of cholesterol reduces the membrane's surface area per molecule and can alter solute diffusion coefficients. nih.gov For instance, one study reported a decrease in the area per DMPC molecule from 58.5 Ų to 53.8 Ų with the addition of 40 mol % cholesterol. nih.gov This increased packing density contributes to the stiffening of the membrane. frontiersin.orgpnas.org Paradoxically, some research has also pointed to a fluidizing effect of cholesterol on DMPC monolayers under certain conditions, suggesting a complex, concentration-dependent role. frontiersin.org

Small organic molecules can also perturb the packing of DMPC bilayers. Molecular dynamics simulations of 1-hexanol (B41254) in DMPC membranes showed that the alcohol molecules are located in the outer (interfacial) part of the lipid acyl chains. ruc.dk This interaction "stretches" the outer region of the chains, while the membrane core thins slightly. The net result is a loosening in the packing of the lipid, even as the alcohol itself becomes more densely packed upon partitioning into the membrane. ruc.dk Similarly, drugs can alter lipid packing; taxane (B156437) prodrugs have been shown to cause significant changes to DMPC lipid phase transitions, indicating a strong interaction that disrupts the regular packing of the lipid bilayer. doi.org The drug chlorpromazine was also found to modify the molecular organization and phase behavior of DMPC bilayers. nih.gov

Table 2: Effects of Exogenous Molecules on DMPC Lipid Packing

Interacting Molecule System Effect on Lipid Packing/Dynamics Reference
Cholesterol DMPC Monolayer Decreases the area per molecule of the membrane. nih.gov
Cholesterol DMPC Bilayer Induces lateral condensation, increases acyl chain ordering, and reduces area per lipid. acs.orgfrontiersin.orgnih.gov
Cholesterol DMPC/Cholesterol Monolayer Increases monolayer stiffness as cholesterol concentration rises. frontiersin.org
Aβ(25–35) Peptide DMPC Bilayer (cholesterol-free) Increases the average area per lipid and decreases lipid tail ordering. rsc.org
PGLa/Magainin 2 Peptides DMPC Bilayer Induces a transmembrane alignment of PGLa, considerably increasing lipid order compared to individual peptides. nih.gov
1-Hexanol DMPC Bilayer Causes loosening in the packing of the lipid, particularly in the core, while stretching the outer acyl chain region. ruc.dk
Taxane Prodrugs DMPC Bilayers Significantly alters lipid phase transitions, indicating disruption of normal lipid packing. doi.org

Encapsulation Efficiency and Release Kinetics in this compound Vesicle Models

DMPC vesicles are frequently used as model systems to study the encapsulation and release of various molecules. The efficiency of encapsulation and the subsequent release kinetics are critically dependent on the physicochemical properties of both the DMPC bilayer and the encapsulated substance.

The encapsulation efficiency (EE) in DMPC liposomes varies based on the properties of the molecule to be encapsulated and the liposome (B1194612) preparation method. In one comparative study, DMPC liposomes containing 21% cholesterol showed an encapsulation efficiency of 2.25% for the hydrophilic model drug inulin. tandfonline.comtandfonline.com This was intermediate between liposomes made from DSPC (2.95%) and DPPC (2.13%). tandfonline.comtandfonline.com Another study focusing on the hydrophilic molecule nicotinamide (B372718) mononucleotide (NMN) reported a high encapsulation efficiency, which was attributed to its compatibility with DMPC and its ability to interact with the lipid bilayer. mdpi.com The encapsulation of bovine serum albumin (BSA), a model protein, into DMPC liposomes was found to be notably lower in pure DMPC vesicles compared to those containing 10% or 20% cholesterol, highlighting the role of membrane stability in retaining large molecules. nih.gov

A defining characteristic of pure DMPC liposomes is their rapid release kinetics, especially when compared to liposomes made from phospholipids with longer acyl chains and higher phase transition temperatures (Tc), such as DPPC and DSPC. tandfonline.comtandfonline.com Due to DMPC's relatively low Tc of 23-24°C, its bilayers are in a fluid, more permeable state at physiological temperature (37°C), leading to fast leakage of entrapped contents. tandfonline.comresearchgate.net Studies have demonstrated a significant release from DMPC liposomes in as little as 15 minutes. tandfonline.comresearchgate.netnih.gov In one experiment, DMPC liposomes lost nearly half of their encapsulated inulin within this short timeframe at both 4°C and 37°C. tandfonline.comresearchgate.net

The release kinetics from DMPC vesicles can be modulated by altering the liposome composition and the external temperature. The release rate increases with temperature, particularly as it crosses the Tc, due to the increased disorder of the lipid bilayer. rcaap.pt The inclusion of other molecules into the bilayer is a key strategy to control release. The addition of cholesterol is a common method to decrease membrane permeability and slow down drug release. nih.govnih.gov For example, pure DMPC liposomes exhibited a rapid release of a model protein with a half-life of 2.4 hours, whereas the incorporation of 10% or 20% cholesterol extended the release half-life to over 24 hours. nih.gov Similarly, modifying the liposome surface with PEG (PEGylation) can also prolong release, with 5% PEGylation increasing the release half-life to 9.5 hours, likely due to a steric stabilizing effect. nih.gov

Table 3: Encapsulation and Release Data for DMPC Vesicle Models | Encapsulated Molecule | Liposome Composition | Encapsulation Efficiency (%) | Release Kinetics/Retention | Reference | | :--- | :--- | :--- | :--- | :--- | | Inulin | DMPC + 21% Cholesterol | 2.25 ± 0.3% | Lowest retention vs. DSPC/DPPC; significant release after 15 min. Retention at 15 min: 47.3% (4°C), 53.8% (37°C). | tandfonline.comresearchgate.netnih.gov | | Nicotinamide Mononucleotide (NMN) | DMPC | High (exact % not stated, but higher than Matrigel) | Sustained release behavior observed. | mdpi.com | | Bovine Serum Albumin (BSA-Cy5.5) | Pure DMPC | Lower than cholesterol-containing formulations. | Quickest release kinetics (t₁/₂,release = 2.4 h). | nih.gov | | Bovine Serum Albumin (BSA-Cy5.5) | DMPC + 10% Cholesterol | Higher than pure DMPC. | Markedly prolonged release (t₁/₂,release > 24 h). | nih.gov | | Bovine Serum Albumin (BSA-Cy5.5) | DMPC + 5% PEG | Not specified, but comparable size to other formulations. | Extended release (t₁/₂,release = 9.5 h). | nih.gov | | Levofloxacin | DMPC coating on hydrogel | Release rate increased with temperature (tested at 4, 20, 35 °C). Coating reduced total amount released at 35°C. | rcaap.pt |

Methodologies for Investigating Dimyristoylphosphatidylcholine Systems

Experimental Biophysical Techniques Applied to Dimyristoylphosphatidylcholine

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the phase behavior of lipid systems like DMPC. springernature.commalvernpanalytical.com By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect the enthalpy changes associated with phase transitions. springernature.com For DMPC, this technique is instrumental in determining the temperatures and enthalpies of its characteristic phase transitions.

DMPC vesicles exhibit two primary endothermic transitions when heated: the pretransition (Lβ' to Pβ' phase) and the main phase transition (Pβ' to Lα phase). The pretransition corresponds to a change from a planar gel phase to a "ripple" gel phase, while the main transition involves the melting of the hydrocarbon chains into a disordered liquid-crystalline state.

High-sensitivity DSC has been a powerful tool for studying the thermal properties of DMPC bilayers. pnas.org It allows for precise measurements of the transition temperatures and the enthalpy (ΔH) and entropy (ΔS) changes associated with these transitions. Furthermore, DSC is highly sensitive to the presence of other molecules within the DMPC bilayer, such as peptides or drugs, as these can alter the transition profile by broadening or shifting the transition peaks. researchgate.netresearchgate.net

Under certain conditions, such as prolonged storage at low temperatures (around 0°C), DMPC can form a subgel (Lc) phase. nih.gov The formation of this subgel phase and its transition to the gel phase (Lβ') can also be characterized by DSC, revealing it to be a process involving the hydration of the lipid headgroups. nih.govresearchgate.net

Thermotropic Parameters of DMPC Multilamellar Vesicles Determined by DSC
TransitionTransition Temperature (Tm) (°C)Enthalpy (ΔH) (kcal/mol)Reference
Pretransition (Lβ' → Pβ')~14~1.0 - 1.5 pnas.org
Main Transition (Pβ' → Lα)~24~5.0 - 6.0 pnas.org
Subtransition (Lc → Lβ')Requires incubation at ≤ -5°CData not consistently reported nih.gov

Scattering techniques are indispensable for elucidating the structure of DMPC assemblies on various length scales. By analyzing the scattering pattern of radiation (X-rays or neutrons) interacting with the sample, detailed information about the size, shape, and internal structure of DMPC bilayers can be obtained.

Wide-Angle X-ray Scattering (WAXS) , also known as Wide-Angle X-ray Diffraction (WAXD), provides information on the short-range order within the DMPC bilayer, specifically the packing of the hydrocarbon chains. researchgate.netresearchgate.net In the fluid (Lα) phase, DMPC exhibits a broad, diffuse WAXS peak centered around 4.5 Å, which is characteristic of disordered, liquid-like hydrocarbon chains. researchgate.net In contrast, the gel (Lβ') phase shows one or more sharp Bragg peaks, indicating a higher degree of order in the chain packing. researchgate.net For DMPC in the Lβ' phase, two distinct peaks are often observed, corresponding to the tilted packing of the acyl chains in a pseudohexagonal lattice. researchgate.net

X-ray Reflectivity (XRR) is a surface-sensitive technique used to study the structure of thin films and interfaces with high resolution. researchgate.netnih.gov For DMPC systems, XRR is particularly useful for characterizing monolayers at the air-water interface or supported lipid bilayers on solid substrates. researchgate.netnih.govucdavis.edu By measuring the specular reflection of X-rays from the surface, an electron density profile perpendicular to the interface can be determined. researchgate.net This profile provides precise information about the thickness of the DMPC monolayer or bilayer, the thickness of the headgroup and tail regions, and the surface roughness. researchgate.netresearchgate.net

Grazing Incidence X-ray Diffraction (GIXD) is another surface-sensitive technique that provides information about the in-plane crystalline structure of thin films. malvernpanalytical.comspringernature.commeasurlabs.com When applied to DMPC monolayers at the air-water interface or on solid supports, GIXD can reveal the two-dimensional packing of the lipid molecules. nih.gov The positions and intensities of the diffraction peaks can be used to determine the unit cell dimensions, the tilt angle of the hydrocarbon chains, and the coherence length of the ordered domains. nih.gov

Structural Parameters of DMPC Bilayers from X-ray Scattering
TechniquePhaseParameterTypical ValueReference
SAXSGel (Lβ')Lamellar d-spacing~63 Å researchgate.net
SAXSFluid (Lα)Lamellar d-spacing~58 Å researchgate.net
WAXSGel (Lβ')Chain packing spacing~4.1-4.2 Å researchgate.net
WAXSFluid (Lα)Chain packing spacing~4.5 Å researchgate.net
X-ray DiffractionGel (Lβ') at 10°CArea per lipid47.2 ± 0.5 Ų nih.govnih.gov
X-ray DiffractionGel (Lβ') at 10°CHydrocarbon thickness30.3 ± 0.2 Å nih.govnih.gov

Small-Angle Neutron Scattering (SANS) is analogous to SAXS but uses neutrons instead of X-rays. nih.gov A key advantage of SANS in studying lipid systems is the ability to use isotopic substitution, particularly deuterium (B1214612) (²H) for hydrogen (¹H), to vary the scattering contrast. nih.gov This contrast variation technique allows for the selective highlighting of different parts of the DMPC molecule or the surrounding solvent. nih.govresearchgate.net By preparing DMPC vesicles in mixtures of H₂O and D₂O, or by using deuterated DMPC, specific structural features such as the bilayer thickness, the area per lipid molecule, and the location of water within the headgroup region can be determined with high precision. researchgate.netmdpi.com SANS is a powerful tool for characterizing the structure of unilamellar vesicles and for studying the formation of domains in mixed lipid systems. mdpi.comaps.org

Quasi-Elastic Neutron Scattering (QENS) is a technique that probes the dynamics of molecules on a timescale of 10⁻¹² to 10⁻⁹ seconds and on a length scale of Angstroms to nanometers. frontiersin.orgnih.gov In the context of DMPC, QENS is used to investigate the diffusive motions of the lipid molecules themselves and the dynamics of associated water molecules. nih.govaip.org By using tail-deuterated DMPC, the scattering signal from the lipid headgroups can be isolated to study their specific motions. nih.gov QENS experiments on hydrated DMPC systems have revealed different populations of water with distinct dynamics: tightly bound water, loosely bound water, and free water. aip.orgaip.org The technique can provide quantitative information about diffusion coefficients, residence times, and the geometry of molecular motions. nih.gov

Dynamic Parameters from QENS Studies of DMPC Systems
System ComponentParameterFindingReference
Hydration WaterDiffusion CoefficientMultiple water populations with different dynamics (free, loosely bound, tightly bound) are observed. aip.orgaip.org
DMPC HeadgroupMolecular MotionQENS can distinguish different modes of motion, including localized rotations and larger-scale fluctuations of the entire molecule. nih.gov

Spectroscopic techniques provide information about the local environment and dynamics of specific parts of the DMPC molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard.

Deuterium Nuclear Magnetic Resonance (²H-NMR) is a solid-state NMR technique that provides detailed information about the orientational order and dynamics of specific segments within the DMPC molecule. researchgate.net This is achieved by selectively replacing protons with deuterium atoms at specific positions, most commonly along the acyl chains (e.g., DMPC-d₅₄). researchgate.netaip.org The resulting ²H-NMR spectrum is sensitive to the time-averaged orientation of the C-²H bond vector relative to the magnetic field. From the quadrupolar splitting observed in the spectrum, the segmental order parameter (SCD) can be calculated for each labeled position. nih.gov This allows for the construction of an order parameter profile along the acyl chain, which typically shows that the chain segments near the glycerol (B35011) backbone are more ordered than those near the methyl terminus. nih.gov ²H-NMR is also used to study the effects of other molecules, like cholesterol, on the order and dynamics of DMPC bilayers. aip.org

Information from NMR Studies of DMPC
TechniqueProbeInformation ObtainedReference
²H-NMRDeuterated acyl chainsSegmental order parameter (SCD) profiles, chain dynamics, effects of additives on lipid order. researchgate.netaip.orgnih.gov
³¹P-NMRPhosphate (B84403) headgroupHeadgroup conformation and dynamics, lipid phase identification (gel vs. liquid-crystalline), lipid-protein interactions. chemrxiv.orgmeihonglab.comox.ac.uk

Spectroscopic Methods

Fluorescence Spectroscopy

Fluorescence spectroscopy is a versatile set of techniques used to investigate the structure and dynamics of this compound (DMPC) lipid systems. By incorporating fluorescent probes into DMPC bilayers, researchers can obtain information about the local environment, lipid packing, membrane fluidity, and interactions with other molecules.

Fluorescence Polarization Anisotropy: This technique measures the rotational mobility of a fluorescent probe within the DMPC bilayer. The anisotropy of the emitted light is dependent on the extent of rotational diffusion of the probe during its fluorescence lifetime. In a more ordered, gel-phase DMPC bilayer, the probe's movement is restricted, resulting in a higher anisotropy value. Conversely, in a more fluid, liquid-crystalline phase, the probe tumbles more freely, leading to lower anisotropy.

The phase behavior of DMPC vesicles has been studied using fluorescent probes such as dehydroergosterol (B162513) and α-parinaric acid. In the absence of cholesterol, dehydroergosterol shows an increase in polarization as DMPC vesicles are heated through their phase transition, with the midpoint occurring at 23.6°C nih.gov. In contrast, α-parinaric acid exhibits a characteristic decrease in polarization anisotropy as it passes through the DMPC phase transition nih.gov. The addition of cholesterol to DMPC vesicles alters the phase behavior, which can be monitored by changes in the fluorescence anisotropy of these probes nih.gov. For instance, the addition of 5 mol% cholesterol completely eliminates the change in polarization anisotropy of dehydroergosterol through the phase transition of DMPC nih.gov.

The rotational diffusion of probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in DMPC bilayers has also been characterized. Below the phase transition temperature, the rotations of DPH are highly hindered, while they become more isotropic in the liquid-crystalline phase nih.gov.

Interactive Data Table: Fluorescence Anisotropy of Probes in DMPC Vesicles

Fluorescent ProbeConditionObserved Anisotropy ChangeMidpoint of Phase Transition (°C)Reference
DehydroergosterolDMPC vesiclesIncrease in polarization with heating23.6 nih.gov
α-Parinaric acidDMPC vesiclesDecrease in polarization with heatingNot specified nih.gov
DehydroergosterolDMPC with 5 mol% cholesterolChange in polarization obliteratedNot applicable nih.gov
DPHDMPC vesiclesHigh limiting anisotropy (r∞) below phase transition, lower r∞ aboveNot specified nih.govresearchgate.net

Quenching Studies: Fluorescence quenching experiments are employed to study the accessibility of fluorescent probes within the DMPC bilayer to quenching agents in the aqueous phase or within the membrane itself. This provides information on the location of the probe and the permeability of the bilayer.

The interaction of the bee venom peptide melittin (B549807) with DMPC unilamellar vesicles has been investigated using quenching of its single tryptophan residue by potassium iodide. These studies revealed that melittin exists in two populations when bound to DMPC liposomes: one where the tryptophan is exposed to the aqueous solvent and another where it is inserted into the membrane interior, shielded from the quencher nih.gov. The Stern-Volmer quenching constant (Ksv) for the exposed tryptophan was found to be approximately 4 M⁻¹ nih.gov.

The lateral mobility of the pesticide lindane in DMPC vesicles has also been studied through fluorescence quenching of carbazole-labeled lipid probes. From these measurements, the lateral diffusion coefficient of lindane in DMPC vesicles at 50°C was determined to be (1.7 ± 0.2) x 10⁻⁶ cm²/s nih.gov.

Fluorescence Lifetime Imaging (FLIM): FLIM is a microscopy technique that creates an image based on the fluorescence lifetime of the probe at each pixel. The fluorescence lifetime is sensitive to the probe's local environment, such as polarity, ion concentration, and binding to other molecules, but is independent of the probe's concentration nih.govillinois.eduwikipedia.org. In the context of DMPC systems, FLIM can be used to map spatial variations in membrane properties, such as lipid order and phase separation. By using environment-sensitive probes, FLIM can distinguish between different lipid phases, for example, the liquid-ordered (Lo) and liquid-disordered (Ld) phases, based on the different fluorescence lifetimes of the probe in each phase nih.gov. For instance, studies on giant unilamellar vesicles (GUVs) have shown that the fluorescence lifetime of certain probes can differ by as much as twofold between Lo and Ld phases, allowing for high-contrast imaging of these domains nih.gov.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of proteins and peptides when they interact with DMPC liposomes portlandpress.commq.edu.au. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Changes in the CD spectrum of a protein or peptide upon addition of DMPC vesicles can indicate conformational changes, such as folding, unfolding, or a shift in the secondary structure content (e.g., α-helix, β-sheet) that may occur upon binding to or insertion into the lipid bilayer portlandpress.comnih.gov.

For example, CD spectroscopy has been used to monitor the interaction of FATC domains of various proteins with DMPC liposomes, revealing that these domains can act as membrane anchors nih.gov. The technique can provide information on whether a peptide or protein alters its conformation when it transitions from an aqueous solution to the membrane environment of DMPC vesicles portlandpress.com.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a non-invasive technique that provides detailed information about the structure, conformation, and dynamics of lipid molecules in DMPC bilayers nih.gov. By analyzing the vibrational frequencies of different chemical groups within the DMPC molecule, such as the C-H bonds of the acyl chains and the C=O and P=O groups of the headgroup, FTIR can monitor changes in lipid packing and order nih.govacs.org.

A key application of FTIR in the study of DMPC is the characterization of its thermotropic phase transitions nih.gov. The frequency of the methylene (B1212753) (CH₂) symmetric and asymmetric stretching vibrations is particularly sensitive to the conformational order of the acyl chains. In the highly ordered gel phase, these frequencies are lower, while in the more disordered liquid-crystalline phase, they shift to higher wavenumbers acs.orgacs.org. This allows for precise determination of the main phase transition temperature (Tm) of DMPC. FTIR studies have also investigated the effect of hydration on the phase transition of DMPC, showing how water content influences the vibrational frequencies of different functional groups in the lipid molecule acs.org.

Interactive Data Table: Characteristic FTIR Frequencies for DMPC Phases

Vibrational ModeGel Phase (Below Tm)Liquid-Crystalline Phase (Above Tm)Information ProvidedReference
CH₂ asymmetric stretching~2919 cm⁻¹~2924 cm⁻¹Acyl chain conformational order acs.org
CH₂ symmetric stretching~2849 cm⁻¹~2853 cm⁻¹Acyl chain conformational order acs.org

Microscopy Techniques

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the surface topography of DMPC bilayers at the nanometer scale under physiological conditions tandfonline.com. AFM can be used to study the morphology of different phases of DMPC, including the characteristic "ripple" phase (Pβ') that exists between the gel (Lβ') and liquid-crystalline (Lα) phases arxiv.org. The periodicity and height of these ripples can be precisely measured tandfonline.com.

AFM is also a powerful tool for probing the nanomechanical properties of DMPC bilayers mdpi.com. By measuring the force required for the AFM tip to indent or puncture the bilayer, properties such as the compressional modulus and rupture force can be determined arxiv.org. These mechanical properties are dependent on the phase state of the DMPC and the presence of other molecules like cholesterol mdpi.comnih.gov. For instance, the rupture force for a DMPC bilayer is significantly lower in the absence of high ionic strength in the surrounding buffer garcia-manyeslab.org.

Interactive Data Table: Mechanical Properties of DMPC Bilayers Measured by AFM

PropertyConditionValueReference
Compressional Modulus (B)Gel (ripple) phase, Fluid phaseVaries with temperature and osmotic pressure arxiv.org
Rupture Force (Fr)DMPC in 10 mM HEPES~4 nN garcia-manyeslab.org
Rupture Force (Fr)DMPC in 150 mM NaCl + 20 mM MgCl₂~15 nN garcia-manyeslab.org
Bilayer Thickness (gel state)DMPC on gold substrate~4.5 nm nih.gov
Bilayer Thickness (liquid crystalline state)DMPC on gold substrate~3.5 nm nih.gov
Ripple Period (Λr)Pβ' phase, approaching TmIncreases arxiv.org

Brewster Angle Microscopy (BAM) is an optical microscopy technique used to visualize monolayers of molecules, such as DMPC, at the air-water interface without the need for fluorescent labels cell.comacs.org. BAM utilizes the principle that when p-polarized light is incident at the Brewster's angle of a pure liquid surface, no light is reflected. However, the presence of a molecular monolayer alters the refractive index at the interface, leading to reflection and allowing for the visualization of the monolayer's morphology, including the formation and structure of different phases and domains ej-chem.org.

BAM has been used to study the morphology of DMPC monolayers and mixed monolayers with other lipids, such as dipalmitoylphosphatidylcholine (DPPC) ej-chem.org. The technique can reveal the shape, size, and packing of lipid domains during compression of the monolayer nih.gov. Combining BAM with fluorescence microscopy allows for simultaneous imaging of the monolayer with and without fluorescent probes, which helps to assess any potential artifacts introduced by the probes themselves cell.com.

Electron microscopy (EM), particularly transmission electron microscopy (TEM) and cryo-electron microscopy (cryo-TEM), provides high-resolution images of the morphology of DMPC aggregates, such as vesicles (liposomes) and other structures mdpi.com.

In studies involving DMPC, TEM is often used with negative staining to enhance the contrast of the lipid structures. This has allowed for the visualization of DMPC vesicles, which can appear as a heterogeneous mixture of small and large unilamellar vesicles researchgate.net. TEM is also instrumental in observing the structural changes that occur in DMPC vesicles upon interaction with proteins and peptides. For example, the addition of certain apolipoproteins to DMPC vesicles can induce a transformation from spherical vesicles to discoidal protein-lipid complexes, the dimensions of which can be measured from the electron micrographs researchgate.net. Cryo-TEM, which involves rapidly freezing the sample to preserve its hydrated state, can provide images of DMPC structures with even greater detail and fewer artifacts compared to negative staining mdpi.com.

Light Scattering Techniques

Computational and Theoretical Approaches for this compound Systems

Computational modeling and simulations provide molecular-level insights into the structure and dynamics of DMPC systems that are often inaccessible to experimental techniques.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. For DMPC systems, both all-atom and coarse-grained models are employed.

Atomistic MD simulations represent every atom in the system explicitly. researchgate.net These simulations, often using force fields like CHARMM27, can provide detailed information on properties like area per lipid, bilayer thickness, deuterium order parameters, and headgroup orientation. researchgate.netnih.gov For example, simulations of hydrated DMPC bilayers have been used to study water penetration into the lipid interior and to calculate properties like the surface dipole potential. nih.gov Atomistic simulations have also been employed to investigate mixtures of DMPC with other lipids, such as dipalmitoylphosphatidylcholine (DPPC), revealing details about the interdigitation of hydrocarbon chains. researchgate.networldscientific.com

Coarse-grained (CG) MD simulations simplify the system by grouping several atoms into single interaction sites or "beads". researchgate.netresearchgate.net This reduction in the number of particles allows for simulations of larger systems and over longer timescales (microseconds and beyond), which are computationally expensive for all-atom models. researchgate.netnih.gov CG models for DMPC have been developed and used to study phenomena like the spontaneous permeation of water across the bilayer and to investigate the effects of cholesterol on membrane properties. nih.govacs.org These models are parameterized to reproduce key experimental data, such as the area per lipid and bilayer thickness. researchgate.net Mixed atomistic and coarse-grained (AA-CG) models have also been developed, where a specific region of interest is modeled in atomistic detail while the surrounding environment (e.g., the bulk of the DMPC bilayer and water) is treated with a coarse-grained representation. acs.org

The following table presents a comparison of typical parameters and findings from atomistic and coarse-grained MD simulations of pure DMPC bilayers.

ParameterAtomistic MDCoarse-Grained MDExperimental Value
Area per Lipid (Ų)~60-65~60-65~60
Bilayer Thickness (Å)~34-36~37-39~36 epfl.ch
Simulation TimescaleNanoseconds (ns)Microseconds (µs) to Milliseconds (ms)N/A
System SizeThousands to tens of thousands of atomsHundreds of thousands to millions of particlesN/A

Monte Carlo (MC) simulations use random sampling to obtain numerical results and are particularly useful for studying the thermodynamic properties and phase behavior of systems. In the context of DMPC, MC simulations have been applied to lattice-based models of lipid bilayers to investigate phase transitions and the mixing behavior of DMPC with other lipids, such as distearoylphosphatidylcholine (DSPC). nih.gov

These simulations can predict thermodynamic properties like excess heat capacity versus temperature curves, which are characteristic of lipid phase transitions. nih.gov By simulating the lateral distribution of lipid components, MC methods can provide insights into the formation of domains and the conditions leading to phase separation in mixed lipid membranes. nih.govresearchgate.netnih.gov A hybrid approach combining dissipative particle dynamics with Monte Carlo (DPD-MC) has also been used to study the phase diagram of DMPC-cholesterol mixtures, allowing for the investigation of structural and mechanical properties over relevant time and length scales. acs.orgepfl.ch

Statistical Mechanical Theories for Lipid Bilayers

One of the foundational approaches is the Marcelja model , which utilizes a molecular field approximation. In this model, the interaction of a single lipid molecule with its neighbors is approximated by an average field. This approach was extended by setting the molecular field at a specific depth within the bilayer to be proportional to the average order of the hydrocarbon chains at that same depth. nih.gov The model also incorporates the free energy of the hydrocarbon-water interface and the interactions between the polar headgroups to determine the statistical weights of different chain conformations. nih.gov This theoretical framework has shown good agreement with experimental data and helps to explain how lipid chains pack within the bilayer, accounting for the variation in order parameter along the length of the chain without requiring a collective tilt. nih.gov

Another significant model, particularly for explaining the ripple phase (Pβ') observed in some phosphatidylcholine bilayers, is the Doniach model . This model can be simplified to an axial next-nearest neighbor Ising (ANNNI) model. aip.org The ANNNI model is a statistical mechanical lattice model that can exhibit a spatially modulated phase, analogous to the ripple phase, situated between a high-temperature disordered phase (liquid-crystalline) and a low-temperature ordered phase (gel). aip.org The ripple phase in this context is understood to emerge from the competition between the attractive van der Waals forces among the lipid tails and the steric and electrostatic interactions of the headgroups that hinder simple planar packing. aip.org

The Pink model is another notable statistical mechanical theory that describes the main gel-to-fluid phase transition in lipid bilayers. mit.eduaip.org This model simplifies the vast number of possible acyl chain conformations into a limited number of states, often ten, which include the all-trans ground state and various excited states with gauche kinks. mit.edu The model's parameters can be fitted to experimental data, and it has been used with linear response theory to calculate properties like the coherence length and lateral compressibility of the bilayer near its main phase transition temperature. aip.org Monte Carlo simulations based on the Pink model have been employed to analyze the nature of the phase transition, suggesting that for some systems, the transition may not be strictly first-order but is characterized by strong lateral density fluctuations. memphis.eduaps.org

These statistical mechanical theories, while employing different levels of abstraction and focusing on different aspects of bilayer behavior, provide essential tools for interpreting experimental data and understanding the fundamental principles governing the structure and dynamics of DMPC systems.

Phenomenological Models of Membrane Deformation and Phase Transitions

Phenomenological models offer a way to describe the macroscopic behavior of systems like DMPC membranes without delving into the detailed molecular interactions. These models are based on general principles of symmetry and thermodynamics and are particularly useful for describing large-scale phenomena such as membrane deformation and phase transitions.

A cornerstone of membrane deformation theory is the Helfrich theory of elasticity . This model treats the lipid bilayer as a two-dimensional, continuous elastic sheet. aip.orguni-bayreuth.de The energy of the membrane is described in terms of its local curvature, and the model is defined by a few key parameters: the bending rigidity, the Gaussian curvature modulus, and the spontaneous curvature. aip.orguni-bayreuth.denih.gov The Helfrich Hamiltonian, which expresses the curvature energy, can be used to predict the equilibrium shapes of vesicles and red blood cells. aip.orguni-bayreuth.de This framework is essential for understanding how the mechanical properties of the DMPC bilayer govern its morphology and response to external forces. The theory can be extended to include other degrees of freedom, such as lipid tilt, to describe more complex deformations. nih.gov

For describing phase transitions, Landau-de Gennes-like theories are often employed. These phenomenological models describe the thermodynamics of a phase transition in terms of an order parameter, which quantifies the degree of order in the system. bohrium.comcmu.edu For the main phase transition in DMPC, the area per molecule can be chosen as the primary order parameter, as it changes significantly between the gel and fluid phases. bohrium.comcmu.edu A free energy functional is constructed as a polynomial expansion in the order parameter and its gradients. The minimization of this free energy functional determines the equilibrium state of the system and can predict the nature of the phase transition (e.g., first-order or continuous). cmu.edu

Recent work on DMPC has utilized such a phenomenological approach to understand the dramatic decrease in the tilt modulus as the temperature is lowered towards the main transition temperature. cmu.edu By introducing a free energy functional for the tilt that is coupled to the area per molecule, it is possible to explain this critical-like behavior even though the main transition is first-order. cmu.edu This highlights the power of phenomenological models to capture complex behaviors arising from the coupling between different molecular degrees of freedom. cmu.edu These models are instrumental in interpreting experimental data from techniques like differential scanning calorimetry (DSC) and in understanding the rich phase behavior of DMPC, including the enigmatic ripple phase. bohrium.com

Force Field Development and Validation for this compound Simulations

Molecular dynamics (MD) simulations have become an indispensable tool for studying DMPC bilayers at an atomistic level. The accuracy of these simulations is critically dependent on the quality of the underlying force field, which is a set of parameters and functions that describe the potential energy of the system. Significant effort has been dedicated to the development and validation of force fields for lipid simulations.

Force fields for lipids can be broadly categorized into all-atom (AA) and united-atom (UA) models. All-atom force fields, such as CHARMM36 and AMBER Lipid14, explicitly represent every atom in the system, offering a high level of detail. nih.govnih.govacs.org United-atom force fields, like GROMOS54a7, increase computational efficiency by treating aliphatic carbon and their attached hydrogen atoms as a single interaction center. fau.deacs.org

The development of a force field is a meticulous process involving the parameterization of bonded terms (bond lengths, angles, dihedrals) and non-bonded terms (van der Waals and electrostatic interactions). nih.gov Parameters are often derived from a combination of quantum mechanical calculations on small molecule fragments and fitting to experimental data for bulk properties. nih.gov For instance, the development of the CHARMM36 lipid force field involved modifications to torsional, Lennard-Jones, and partial atomic charge parameters to better match both quantum mechanical data and experimental observables. nih.govnih.gov

Validation is a crucial step to ensure that a force field can accurately reproduce the properties of the system it is designed to model. For DMPC bilayers, simulations are compared against a range of experimental data. Key validation targets include structural properties like the area per lipid and the bilayer thickness, as well as dynamical properties and measures of internal order.

A critical comparison of several widely used force fields for DMPC simulations reveals their relative strengths and weaknesses. The table below summarizes some key validation data for DMPC bilayers simulated with different force fields.

PropertyCHARMM36 (AA)GROMOS54a7 (UA)AMBER Lipid14 (AA)Slipids (AA)Experimental Value
Area per lipid (Ų) 60.661.060.760.6~60.6
Bilayer thickness (Å) 34.935.135.034.9~34.0 - 35.0
Deuterium Order Parameter (-SCD) for C14 ~0.19~0.20~0.19~0.19~0.18 - 0.20

Note: The values presented are approximate and can vary depending on the specific simulation conditions (temperature, pressure, etc.) and the experimental technique used. Data is compiled from multiple sources for illustrative purposes. acs.orgfau.deresearchgate.net

The CHARMM36 force field, for example, has been shown to accurately reproduce the surface area per lipid, density profiles, and NMR deuterium order parameters for a variety of lipids, including DMPC. researchgate.net The AMBER Lipid14 force field also shows favorable comparison with experimental data for these properties. acs.org United-atom force fields like GROMOS54a7 offer a good balance of accuracy and computational efficiency, reproducing key experimental observables for DMPC with reasonable fidelity. acs.org The choice of force field often depends on the specific research question and the available computational resources. Continuous development and validation efforts, including the incorporation of more advanced treatments of long-range interactions, aim to further improve the accuracy and predictive power of these models. acs.org

Advanced Research Applications and Future Directions in Dimyristoylphosphatidylcholine Studies

Dimyristoylphosphatidylcholine in Biomimetic Systems Research

This compound (DMPC) is a synthetic phospholipid widely utilized in the creation of biomimetic systems, which are models designed to mimic biological membranes. nih.gov These systems, including multilamellar vesicles (MLV), large unilamellar vesicles (LUV), and giant unilamellar vesicles (GUV), serve as simplified and controllable platforms to investigate the complex physical and chemical interactions that occur at the interface of cell membranes and their aqueous environment. nih.gov The ability to form stable bilayers in water makes DMPC an excellent candidate for studying the fundamental properties of cell membranes. nih.govmdpi.com

The utility of DMPC in biomimetic research stems from its well-characterized thermotropic behavior, exhibiting distinct phase transitions that are sensitive to environmental conditions. core.ac.uk Researchers leverage these properties to understand how factors like temperature and the presence of other molecules influence membrane structure and function. nih.gov For instance, studies have explored the hydration of DMPC bilayers, which is crucial for their thermodynamic stability and structural dynamics, providing insights into how membranes respond to environmental changes and bioactive molecules. mdpi.com

DMPC-based biomimetic systems have been instrumental in a variety of research applications. They are used to study the interactions between drugs and membranes, which is fundamental for improving drug design and understanding pharmaceutical mechanisms. nih.gov Furthermore, these model membranes are employed to investigate the activity of membrane-associated proteins and enzymes, such as phospholipases, by providing a simplified and controlled lipid environment. researchgate.net The versatility of DMPC allows for its incorporation into hybrid systems, for example with polymers like polydiacetylene (PDA), to create responsive materials for sensing applications, such as the detection of specific hormones. researchgate.net

Engineering of Novel this compound-Based Model Membrane Architectures

The engineering of novel model membrane architectures using DMPC is a burgeoning area of research, aimed at creating more sophisticated and representative mimics of cellular membranes. These efforts move beyond simple vesicles to construct more complex structures that can better replicate the intricate organization of biological membranes. Such advanced architectures are crucial for a deeper understanding of membrane-related processes. nih.govfrontiersin.org

One approach involves the creation of tethered bilayer lipid membranes (tBLMs), where a DMPC bilayer is anchored to a solid support. frontiersin.org This design offers enhanced stability and allows for the application of surface-sensitive analytical techniques. Sparsely tethered membranes, for instance, have been shown to maintain high electrical resistance, a key property of biological membranes, and can be used to study the function of ion transporters. frontiersin.org Another innovative architecture is the solid-supported lipid membrane, which provides a planar platform to investigate membrane properties and interactions. frontiersin.org

The development of nanostructured lipid arrays represents another frontier in model membrane engineering. Techniques like microcontact printing and nanoimprint lithography have been used to create patterned DMPC-based multilayer systems. researchgate.net These ordered assemblies allow for precise control over the spatial organization of the membrane, facilitating studies on processes that depend on the lateral arrangement of lipids and proteins. Furthermore, the creation of lipid-encapsulated droplet networks, or "multisomes," demonstrates the potential to build complex, interconnected membrane systems that can mimic intercellular communication pathways. researchgate.net These engineered architectures are not only advancing our fundamental understanding of membrane biology but also hold promise for applications in biosensing and drug delivery.

Integration of this compound Systems with Nanotechnology Research Platforms

The convergence of DMPC-based model membranes with nanotechnology has opened up new avenues for research and technological development. researchgate.netmdpi.com Nanoparticles, typically ranging from 100 to 1000 nm in diameter, are being integrated with DMPC systems to create hybrid materials with novel properties and functionalities. nih.gov This synergy allows for the development of sophisticated platforms for applications in drug delivery, bio-imaging, and biosensing. researchgate.netresearchgate.net

One of the most prominent applications of this integration is in the field of drug delivery. DMPC-containing liposomes and other lipid-based nanoparticles serve as versatile nanocarriers for therapeutic agents. mdpi.comnih.gov These systems can encapsulate drugs, protecting them from degradation and enabling controlled release. mdpi.com Furthermore, the surface of these DMPC-based nanoparticles can be functionalized with targeting ligands to achieve site-specific delivery, thereby enhancing therapeutic efficacy and reducing off-target effects. jddtonline.info For example, cationic magnetoliposomes, which consist of an iron oxide core enveloped by a DMPC bilayer, are being explored for targeted drug delivery and as contrast agents in magnetic resonance imaging (MRI). researchgate.net

Beyond drug delivery, the integration of DMPC with nanotechnology is facilitating the development of advanced biosensors. For instance, hybrid assemblies of DMPC and polydiacetylene (PDA) can undergo a visible color change in response to specific molecular interactions, forming the basis for sensitive detection platforms. researchgate.net Another exciting development is the creation of cell membrane-coated mimics, where DMPC-containing membranes are used to coat nanoparticle cores. acs.org This approach leverages the biomimetic properties of the lipid bilayer to create "stealth" nanoparticles that can evade the immune system and exhibit prolonged circulation times. mdpi.com

Exploration of Complex Multi-Component this compound Membrane Systems

To better recapitulate the complexity of biological membranes, researchers are increasingly studying multi-component systems that incorporate DMPC with other lipids, sterols, and proteins. These investigations are crucial for understanding how the interplay between different membrane components governs the structure, dynamics, and function of cell membranes. nih.govnih.gov

A significant area of focus is the interaction of DMPC with other phospholipids (B1166683) of varying chain lengths and saturation levels. Molecular dynamics simulations of DMPC-distearoylphosphatidylcholine (DSPC) mixtures have revealed that the headgroups of DMPC molecules tend to be located slightly deeper within the bilayer compared to DSPC headgroups. nih.gov The study of such mixtures provides insights into lipid sorting and domain formation, which are fundamental to many cellular processes. nih.gov

The inclusion of cholesterol in DMPC membranes is another critical area of research, as cholesterol is a key regulator of membrane fluidity and organization in mammalian cells. researchgate.netbibliotekanauki.pl Computational studies have been employed to develop mesoscopic models of DMPC-cholesterol mixtures, which have successfully predicted the formation of different phases observed experimentally. researchgate.net These models help to elucidate the specific interactions between DMPC and cholesterol that lead to changes in membrane properties. bibliotekanauki.pl

Furthermore, the incorporation of cationic lipids, such as dimyristoyltrimethylammonium propane (B168953) (DMTAP), into DMPC bilayers is being investigated to understand the role of electrostatics in membrane behavior. nih.gov Molecular dynamics simulations have shown that the presence of DMTAP significantly alters the structural and electrostatic properties of the DMPC bilayer, leading to a nonmonotonic dependence of the area per lipid on the DMTAP concentration. nih.gov This effect is driven by the electrostatic interplay between the positively charged TAP headgroups and the zwitterionic PC headgroups of DMPC. nih.gov

The table below summarizes the effect of incorporating a second component on the properties of DMPC bilayers, as revealed by various research findings.

Added ComponentObserved Effect on DMPC BilayerResearch Focus
Distearoylphosphatidylcholine (DSPC)DMPC headgroups located deeper in the bilayer than DSPC headgroups. nih.govLipid sorting and domain formation. nih.gov
CholesterolFormation of different membrane phases. researchgate.netRegulation of membrane fluidity and organization. researchgate.netbibliotekanauki.pl
Dimyristoyltrimethylammonium propane (DMTAP)Nonmonotonic change in area per lipid with increasing DMTAP concentration. nih.govRole of electrostatics in membrane structure and properties. nih.gov

Synergistic Experimental and Computational Approaches in this compound Research

The combination of experimental techniques and computational modeling has become a powerful strategy for gaining a deeper and more detailed understanding of DMPC-based membrane systems. researchgate.netbiorxiv.orgmdpi.com This synergistic approach allows researchers to bridge the gap between macroscopic observations and molecular-level details, providing a more complete picture of membrane structure and dynamics. mdpi.com

Experimental methods, such as differential scanning calorimetry (DSC), X-ray diffraction, and various spectroscopic techniques, provide valuable data on the physical properties and phase behavior of DMPC membranes. core.ac.ukresearcher.lifenih.gov For example, DSC can be used to precisely measure the temperature and enthalpy of DMPC's phase transitions, revealing how these are affected by the presence of other molecules. researcher.lifenih.gov However, these techniques often provide averaged information and may not be able to resolve the intricate molecular interactions that underlie the observed phenomena.

This is where computational methods, particularly molecular dynamics (MD) simulations, play a crucial role. bibliotekanauki.plresearchgate.netbiorxiv.org MD simulations can provide an atomistic or coarse-grained view of the DMPC bilayer, allowing researchers to track the movement and interactions of individual molecules over time. bibliotekanauki.plbiorxiv.org For instance, MD simulations have been used to investigate the positioning and orientation of molecules like α-tocopherol within a DMPC bilayer, which is critical for understanding its antioxidant activity. researcher.life

The power of the synergistic approach lies in the ability to use experimental data to validate and refine computational models, while using simulations to interpret experimental results and generate new hypotheses. researchgate.netbiorxiv.org In one such study, a combined computational and experimental approach was used to analyze the dynamics of a monotopic phosphoglycosyl transferase, PglC, and its interactions with a DMPC membrane and its substrate. researchgate.netbiorxiv.org The computational model, validated by experimental data, provided insights into the specific interactions and conformational changes that govern the enzyme's function, details that would be difficult to obtain through experiments alone. researchgate.netbiorxiv.org This integrated approach is advancing our understanding of a wide range of membrane-related processes, from protein-lipid interactions to the mechanisms of drug action. researchgate.netbiorxiv.org

This compound as a Platform for Studying Membrane Mechanobiology in Models

DMPC-based model membranes are increasingly being used as platforms to investigate the principles of membrane mechanobiology. This field explores how physical forces and mechanical properties of cell membranes influence biological processes. The well-defined physical characteristics of DMPC make it an ideal system for studying fundamental mechanical properties such as bending rigidity and membrane tension. researchgate.netacs.org

The mechanical properties of DMPC bilayers are highly dependent on their phase state. acs.org For instance, the DMPC bilayer exists in a rippled gel phase (Pβ') just below its main transition temperature. acs.org In this phase, regions of gel-like order are interspersed with more fluid domains. acs.org The bending rigidity of DMPC bilayers has been determined using both computational and experimental methods. Molecular dynamics simulations have calculated the bending rigidity coefficient for a DMPC bilayer to be 7.22 × 10⁻²⁰ J at 295 K. acs.org

DMPC vesicles are also employed to study how membrane mechanics are affected by interactions with other molecules, such as polymers. For example, studies on the interaction between DMPC liposomes and polyethyleneimine (PEI), a polymer used in gene delivery, revealed that PEI binding alters the membrane's fluidity and packing density. nih.gov These changes in the physical state of the membrane can, in turn, affect its mechanical properties and permeability. nih.gov

Furthermore, DMPC-containing model systems are used to investigate the formation of pores in membranes, a process central to the action of many antimicrobial peptides. plos.org The structure and stability of these pores are intrinsically linked to the mechanical properties of the lipid bilayer. By studying these processes in a simplified DMPC system, researchers can gain fundamental insights into the mechanisms of membrane disruption and repair.

Methodological Innovations in Characterizing this compound Assemblies

Advances in analytical techniques are continuously refining our ability to characterize the structure and dynamics of DMPC assemblies, from simple vesicles to more complex architectures. nih.govmdpi.com These methodological innovations provide unprecedented detail about the organization and behavior of these model membranes.

Raman spectroscopy has emerged as a powerful tool for probing the structural evolution of DMPC-water systems with temperature. nih.gov By analyzing the vibrational modes of the DMPC molecules, researchers can track changes in the conformational order of the hydrocarbon chains and identify the different phases of the membrane. nih.gov A specific frequency shift in the CN vibrational mode has been proposed as a diagnostic marker for the "order degree" of DMPC membranes. nih.gov

Fluorescence spectroscopy, utilizing environmentally sensitive probes, offers insights into the local properties of DMPC membranes, such as fluidity and polarity. nih.govmdpi.com For example, the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can be used to measure membrane fluidity, while 6-dodecanoyl-N,N-dimethyl-2-naphthylamine (Laurdan) can report on the polarity of the membrane interface. mdpi.com These techniques have been instrumental in characterizing the different types of self-assemblies formed by DMPC and other lipids, such as vesicles, bicelles, and micelles. mdpi.com

The table below highlights some of the innovative methods used to characterize DMPC assemblies and the key information they provide.

Analytical TechniqueKey Information Provided
Raman SpectroscopyConformational order of hydrocarbon chains, phase transitions. nih.gov
Small-Angle Neutron Scattering (SANS)Size, shape, and internal structure of assemblies; location of components. nih.govresearchgate.net
Fluorescence SpectroscopyMembrane fluidity, polarity, and local environment. nih.govmdpi.com
Differential Scanning Calorimetry (DSC)Phase transition temperatures and enthalpies. core.ac.ukresearcher.lifenih.gov
Dynamic Light Scattering (DLS)Hydrodynamic diameter of vesicles and other assemblies. nih.govfoodchemistryjournal.com

Q & A

Q. What are the critical factors to consider when preparing DMPC liposomes for membrane studies?

Liposome preparation requires precise control of hydration temperature (above DMPC's phase transition temperature of 23–24°C) to ensure bilayer fluidity. Thin-film hydration with buffer solutions (e.g., PBS) followed by extrusion through polycarbonate membranes (100–200 nm pores) is a standard protocol. Dynamic light scattering (DLS) should validate size distribution, and differential scanning calorimetry (DSC) confirms phase behavior .

Q. How can phosphatidylcholine assay kits be optimized for quantifying DMPC in mixed lipid systems?

Use serial dilutions of DMPC standards (0.1–10 µg/µL) to generate a calibration curve. Ensure samples are diluted to fall within the standard range to avoid signal saturation. Include background controls (e.g., lipid-free buffers) and perform technical duplicates to account for intra-assay variability .

Q. What storage conditions preserve DMPC stability in long-term experiments?

Store DMPC in sealed vials under inert gas (argon or nitrogen) at -80°C to prevent oxidation. For reconstituted liposomes, avoid freeze-thaw cycles; instead, aliquot and store at 4°C for short-term use (≤72 hours) with 0.02% sodium azide to inhibit microbial growth .

Advanced Research Questions

Q. How do conflicting phase transition data for DMPC bilayers arise, and how can they be resolved?

Discrepancies in phase transition temperatures (Tm) often stem from experimental techniques (e.g., DSC vs. FTIR) or sample impurities. For example, adding 10 mol% phosphatidylinositol (PI) lowers DMPC's Tm by 3–5°C due to headgroup interactions . Always validate purity (>98% by TLC) and use temperature-controlled equipment with slow heating rates (0.5–1°C/min) to improve DSC accuracy .

Q. What methodological considerations are critical for simulating solvent flow effects on DMPC bilayers using molecular dynamics (MD)?

Non-equilibrium MD (NEMD) simulations require force fields (e.g., Martini CG or EM-DPD) that account for lipid flexibility and solvent interactions. Simulations of water flow over DMPC bilayers reveal parabolic velocity profiles and bilayer undulation dynamics. Maintain constant temperature (310 K) with a Langevin thermostat and validate against experimental bending modulus values (~1.5–2 × 10⁻¹⁹ J) .

Q. How can small-angle neutron scattering (SANS) quantify cyclodextrin-induced extraction of DMPC from bilayers?

SANS experiments measure changes in liposome radius and bilayer thickness as cyclodextrins (e.g., RAMEB) extract DMPC. Use contrast matching (e.g., deuterated buffers) to isolate lipid signals. Data fitting with core-shell models reveals dose-dependent phospholipid extraction and inclusion complex formation. Temperature control (e.g., 25°C vs. 37°C) is critical, as it alters extraction kinetics .

Q. What strategies address contradictory results in DMPC-cholesterol interaction studies?

Cholesterol’s ordering effect on DMPC acyl chains can either thicken bilayers (neutron diffraction) or reduce Tm (calorimetry), depending on molar ratios (e.g., 10–30 mol%). Use complementary techniques: NMR for chain order parameters, fluorescence anisotropy for membrane fluidity, and neutron diffraction for bilayer thickness. Reconcile data by modeling cholesterol’s dual role in hydrophobic matching and chain packing .

Methodological Best Practices

  • Standard Curve Generation : Always prepare fresh DMPC standards for assays, as aged stocks degrade and skew quantification .
  • Cross-Validation : Combine DSC with FTIR or SANS to resolve phase behavior ambiguities .
  • Simulation Reproducibility : Benchmark MD force fields against experimental bending moduli and undulation spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.